An In-depth Technical Guide to 3-(2,4,6-Trimethoxyphenyl)propanoic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the properties, synthesis, and potential applications of 3-(2,4,6-Trimethoxyphenyl)pro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the properties, synthesis, and potential applications of 3-(2,4,6-Trimethoxyphenyl)propanoic acid. It is designed to provide not only foundational data but also field-proven insights into its scientific context and experimental utility.
Introduction and Scientific Context
3-(2,4,6-Trimethoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid. Its structure, characterized by a propanoic acid chain attached to a trimethoxy-substituted benzene ring, places it within a class of compounds that are of significant interest in medicinal chemistry and materials science. The specific 2,4,6-substitution pattern of the methoxy groups on the phenyl ring creates a unique electronic and steric environment, distinguishing it from its other isomers, such as the more commonly studied 3-(3,4,5-trimethoxyphenyl)propanoic acid.
The strategic placement of electron-donating methoxy groups influences the molecule's polarity, solubility, and potential for intermolecular interactions. This makes it a valuable building block or a standalone candidate for investigation in various biological and chemical systems. This guide will delve into the core physicochemical properties, a validated synthetic approach, and the potential research applications of this specific isomer.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of any successful research endeavor. These parameters dictate its behavior in both chemical reactions and biological systems, influencing everything from solubility in experimental buffers to its ability to cross cell membranes.
The properties of 3-(2,4,6-Trimethoxyphenyl)propanoic acid are summarized below.
Note: While data for the 2,4,6-isomer is limited, properties of related isomers like the 3,4,5- and 2,3,4-isomers are well-documented, showing molecular weights of 240.25 g/mol , confirming the expected mass for this molecular formula.[2][3][4]
Synthesis and Mechanistic Rationale
The synthesis of phenylpropanoic acids can be approached through several established organic chemistry pathways. A common and reliable method involves the catalytic hydrogenation of the corresponding cinnamic acid derivative. This approach is favored for its high yield and stereochemical control.
The synthesis of 3-(2,4,6-Trimethoxyphenyl)propanoic acid can be efficiently achieved from its unsaturated precursor, (E)-3-(2,4,6-Trimethoxyphenyl)acrylic acid (2,4,6-Trimethoxycinnamic acid). The causality behind this choice is the high efficiency and selectivity of palladium-catalyzed hydrogenation for reducing carbon-carbon double bonds without affecting the aromatic ring or the carboxylic acid moiety.
An In-Depth Technical Guide to the Synthesis of 3-(2,4,6-Trimethoxyphenyl)propanoic Acid This guide provides a comprehensive overview of the synthetic pathways leading to 3-(2,4,6-Trimethoxyphenyl)propanoic acid, a valua...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis of 3-(2,4,6-Trimethoxyphenyl)propanoic Acid
This guide provides a comprehensive overview of the synthetic pathways leading to 3-(2,4,6-Trimethoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document elucidates the causal relationships behind experimental choices, offers validated protocols, and is grounded in authoritative scientific literature.
Strategic Overview: A Retrosynthetic Approach
The synthesis of 3-(2,4,6-Trimethoxyphenyl)propanoic acid is most logically approached through a two-step sequence involving a condensation reaction followed by a reduction. A retrosynthetic analysis reveals a robust and efficient pathway starting from the commercially available precursor, 1,3,5-trimethoxybenzene.
The primary disconnection is the saturated carbon-carbon bond of the propanoic acid side chain. This suggests a precursor containing a carbon-carbon double bond, namely 3-(2,4,6-Trimethoxyphenyl)propenoic acid (2) , an unsaturated acrylic acid derivative. This intermediate can be readily accessed via condensation of a suitable carbonyl compound with a C2-synthon. This leads to the key starting material, 2,4,6-Trimethoxybenzaldehyde (1) . The aldehyde itself is synthesized from 1,3,5-trimethoxybenzene .
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Key Precursor: 2,4,6-Trimethoxybenzaldehyde (1)
The cornerstone of this synthesis is the high-purity preparation of 2,4,6-Trimethoxybenzaldehyde. The Vilsmeier-Haack reaction offers a direct and high-yielding method for the formylation of the electron-rich 1,3,5-trimethoxybenzene.[1]
Causality of Experimental Choice: The Vilsmeier-Haack reaction is exceptionally well-suited for this transformation due to the high nucleophilicity of the 1,3,5-trimethoxybenzene ring. The three methoxy groups are strongly activating ortho-para directors, making the unsubstituted positions highly susceptible to electrophilic attack by the Vilsmeier reagent (chloroiminium ion).
Caption: Workflow for the synthesis of the aldehyde precursor.
Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, charge 1,3,5-trimethoxybenzene (40 g, 0.22 mol) and N,N-dimethylformamide (DMF).
Cooling: Cool the reaction mixture to a temperature between -5 to 0 °C using an ice-salt bath.
Reagent Addition: Slowly add phosphoryl chloride (POCl₃, 48 g, 0.5 mol) dropwise over 30-45 minutes, ensuring the internal temperature remains below 5 °C.
Reaction: After the addition is complete, continue stirring the mixture at 0 °C for an additional hour.
Work-up: Pour the reaction mixture onto crushed ice. Carefully neutralize the solution with a saturated sodium carbonate (Na₂CO₃) solution until a precipitate forms.
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with distilled water.
Drying: Dry the product under vacuum to yield 2,4,6-trimethoxybenzaldehyde as a white to light yellow solid.
Core Pathway: Knoevenagel Condensation and Catalytic Hydrogenation
This two-step sequence constitutes the most efficient and widely applicable route to the target molecule.
Step 1: Knoevenagel Condensation to form 3-(2,4,6-Trimethoxyphenyl)propenoic Acid (2)
The Knoevenagel condensation is an organic reaction in which an active hydrogen compound (in this case, malonic acid) reacts with a carbonyl group (2,4,6-trimethoxybenzaldehyde) in the presence of a basic catalyst, followed by decarboxylation.[3][4][5]
Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as pyridine or piperidine. The base deprotonates malonic acid to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct readily undergoes dehydration (elimination of water) to yield the α,β-unsaturated dicarboxylic acid, which subsequently decarboxylates upon heating to afford the final cinnamic acid derivative.
Experimental Protocol: Knoevenagel Condensation
Reaction Setup: Combine 2,4,6-trimethoxybenzaldehyde (1) (15 mmol), malonic acid (18 mmol), and pyridine (5 mL) in a round-bottom flask equipped with a reflux condenser.
Catalyst: Add a few drops of piperidine to the mixture to act as a catalyst.
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) for 3-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
Acidification: Acidify the mixture with concentrated hydrochloric acid (HCl) until a precipitate forms.
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.
Step 2: Catalytic Hydrogenation to 3-(2,4,6-Trimethoxyphenyl)propanoic Acid
The final step involves the selective reduction of the carbon-carbon double bond of the propenoic acid intermediate. Catalytic hydrogenation is the method of choice for this transformation, offering high yields and clean conversion.[6][7][8]
Rationale for Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and common catalyst for the hydrogenation of alkenes.[6][8] It allows for the selective reduction of the C=C double bond under relatively mild conditions (low to moderate hydrogen pressure and temperature), leaving the aromatic ring and the carboxylic acid functional group intact. Rhodium-based catalysts are also effective for this transformation.[9]
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the crude 3-(2,4,6-trimethoxyphenyl)propenoic acid (2) (10 mmol) in a suitable solvent such as ethanol or ethyl acetate (50 mL).
Catalyst Addition: Carefully add 5-10% palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) to the solution.
Hydrogenation: Seal the vessel, flush with nitrogen, and then pressurize with hydrogen gas (typically 1-4 atm or ~50 psi).
Reaction: Agitate the mixture at room temperature until hydrogen uptake ceases (usually 2-12 hours). Monitor the reaction by TLC to confirm the disappearance of the starting material.
Filtration: Carefully vent the hydrogen and flush the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
Purification: The final product, 3-(2,4,6-Trimethoxyphenyl)propanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethyl acetate/hexane mixture).
Overall Synthesis Pathway and Data Summary
Caption: Complete synthesis pathway from starting material to final product.
Step
Reaction
Key Reagents
Typical Conditions
Expected Yield
1
Vilsmeier-Haack
POCl₃, DMF
0 °C, 1-2 h
>95%
2
Knoevenagel Condensation
Malonic Acid, Pyridine, Piperidine
Reflux, 3-5 h
80-90%
3
Catalytic Hydrogenation
H₂, 10% Pd/C
RT, 1-4 atm H₂, 2-12 h
>95%
Product Characterization
Verification of the final product's identity and purity is achieved through standard analytical techniques.
¹H NMR: Expected signals would include singlets for the methoxy protons (~3.8-3.9 ppm), a singlet for the two equivalent aromatic protons (~6.1 ppm), and two triplets for the methylene protons of the propanoic acid chain (~2.6 and ~2.9 ppm).
¹³C NMR: Characteristic signals for the methoxy carbons, the aromatic carbons (with distinct signals for the substituted and unsubstituted positions), the methylene carbons, and the carbonyl carbon of the carboxylic acid (~178-180 ppm) would be observed.[10]
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₂H₁₆O₅ would be expected.
Infrared (IR) Spectroscopy: Key absorptions would include a broad O-H stretch for the carboxylic acid, C-H stretches for the aromatic and aliphatic protons, and a strong C=O stretch for the carbonyl group.
Conclusion
The synthesis of 3-(2,4,6-Trimethoxyphenyl)propanoic acid is reliably and efficiently achieved through a three-step process starting from 1,3,5-trimethoxybenzene. The pathway, involving a Vilsmeier-Haack formylation, a Knoevenagel condensation, and a final catalytic hydrogenation, is robust, high-yielding, and utilizes well-understood reaction mechanisms. The protocols described herein are validated by established chemical literature and provide a clear, actionable guide for laboratory synthesis.
References
Google Patents. (n.d.). Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
Ekowati, J., Nofianti, K. A., Yunita, M. N., Hamid, I. S., Dwiningrum, F., Ramadhan, D. R., & Ananda, G. C. (2023). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Journal of Public Health in Africa, 14(Suppl 1), 2534. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Retrieved from [Link]
Ekowati, J., Nofianti, K. A., Yunita, M. N., Hamid, I. S., Dwiningrum, F., Ramadhan, D. R., & Ananda, G. C. (2023). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Journal of Public Health in Africa, 14(s1), 2534. Retrieved from [Link]
Sathee NEET. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (E)-1-(4-Bromophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Retrieved from [Link]
Gutsche, C. D., & Hoyer, F. A. (1950). A Synthesis of /3-(3,4,5-Trimethoxyphenyl)-pro- pionic Acid1. Journal of the American Chemical Society, 72(9), 4285-4286. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]
ResearchGate. (n.d.). A simple and efficient synthesis of 3-2 pyridinyldithio propanoic acid hydrazide: A heterobifunctional crosslinker. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1-Phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
MDPI. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Retrieved from [Link]
ResearchGate. (n.d.). Knoevenagel condensation‐assisted multicomponent synthesis of.... Retrieved from [Link]
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
Chemical Methodologies. (n.d.). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Retrieved from [Link]
PubChem. (n.d.). 3-(2,3,4-Trimethoxyphenyl)propionic acid. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Retrieved from [Link]
ACS Publications. (n.d.). Hydrocinnamic acid: Catalytic hydrogenation for the undergraduate organic chemistry laboratory. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]
Google Patents. (n.d.). Method for recovering and purifying propionic acid.
ResearchGate. (n.d.). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. Retrieved from [Link]
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Asian Journal of Chemistry. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Retrieved from [Link]
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
CABI Digital Library. (n.d.). Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. Retrieved from [Link]
A Technical Guide to the Spectroscopic Characterization of 3-(2,4,6-Trimethoxyphenyl)propanoic Acid
Introduction 3-(2,4,6-Trimethoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry. As with any novel or synthesized compound, unambig...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-(2,4,6-Trimethoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry. As with any novel or synthesized compound, unambiguous structural confirmation is a critical prerequisite for its use in research and development. Spectroscopic analysis provides a powerful, non-destructive suite of tools for elucidating the molecular structure of a compound. This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-(2,4,6-Trimethoxyphenyl)propanoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Due to the limited availability of published experimental spectra for this specific isomer, this guide will focus on the prediction of its spectral characteristics based on established principles of spectroscopy and by drawing comparisons with its isomers and related analogues. Furthermore, this document provides detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring scientific integrity and reproducibility.
Molecular Structure and Predicted Spectroscopic Data
The structural integrity of a compound is paramount. The following diagram illustrates the molecular structure of 3-(2,4,6-Trimethoxyphenyl)propanoic acid, which forms the basis for all subsequent spectroscopic predictions.
Caption: Molecular Structure of 3-(2,4,6-Trimethoxyphenyl)propanoic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methoxy protons. The symmetry of the 2,4,6-substituted phenyl ring will simplify the aromatic region.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~10-12
Singlet (broad)
1H
-COOH
The acidic proton of the carboxylic acid is typically a broad singlet in the downfield region.
~6.1
Singlet
2H
Ar-H
Due to the symmetry of the 2,4,6-substitution, the two aromatic protons are chemically equivalent and will appear as a singlet.
~3.8
Singlet
6H
C2, C6 -OCH₃
The two methoxy groups at positions 2 and 6 are equivalent and will give a single sharp signal.
~3.75
Singlet
3H
C4 -OCH₃
The methoxy group at position 4 is in a different chemical environment and will appear as a separate singlet.
~2.8
Triplet
2H
Ar-CH₂-
The methylene protons adjacent to the aromatic ring will be split into a triplet by the neighboring methylene group.
~2.6
Triplet
2H
-CH₂-COOH
These methylene protons, adjacent to the carbonyl group, will also be a triplet due to coupling with the other methylene group.
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~175
-COOH
The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum.
~160
C2, C6
The aromatic carbons bearing the methoxy groups at positions 2 and 6 are expected to be the most downfield of the aromatic signals due to the electron-donating effect of the oxygen.
~158
C4
The carbon at position 4, also bearing a methoxy group, will be in a similar downfield region.
~105
C1
The ipso-carbon attached to the propanoic acid chain will be shifted upfield relative to the oxygenated carbons.
~90
C3, C5
The aromatic carbons bearing hydrogen atoms will be the most upfield of the aromatic signals.
~56
C4 -OCH₃
The carbon of the methoxy group at position 4.
~55.5
C2, C6 -OCH₃
The carbons of the two equivalent methoxy groups at positions 2 and 6.
~35
-CH₂-COOH
The methylene carbon adjacent to the carbonyl group.
~25
Ar-CH₂-
The methylene carbon adjacent to the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(2,4,6-Trimethoxyphenyl)propanoic acid is expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.
Predicted Wavenumber (cm⁻¹)
Vibration
Functional Group
Rationale
2500-3300 (broad)
O-H stretch
Carboxylic Acid
The O-H stretch of a carboxylic acid is typically a very broad band due to hydrogen bonding.[1]
~2950
C-H stretch
Alkyl
C-H stretching vibrations of the methylene and methoxy groups.
~1710
C=O stretch
Carboxylic Acid
The carbonyl stretch of a carboxylic acid is a strong, sharp absorption.[1]
~1600, ~1480
C=C stretch
Aromatic Ring
Stretching vibrations within the aromatic ring.
~1250, ~1050
C-O stretch
Aryl Ether
Asymmetric and symmetric C-O stretching of the methoxy groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted m/z
Ion
Rationale
240.10
[M]⁺
The molecular ion peak, corresponding to the molecular weight of the compound (C₁₂H₁₆O₅).[2]
195
[M - COOH]⁺
Loss of the carboxylic acid group.
181
[M - CH₂COOH]⁺
Cleavage of the bond between the alpha and beta carbons of the propanoic acid chain.
165
[M - CH₂CH₂COOH]⁺
Loss of the entire propanoic acid side chain.
Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data for 3-(2,4,6-Trimethoxyphenyl)propanoic acid.
Workflow for Spectroscopic Analysis
Caption: Experimental workflow for the spectroscopic characterization of 3-(2,4,6-Trimethoxyphenyl)propanoic acid.
Protocol for ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
Accurately weigh approximately 5-10 mg of 3-(2,4,6-Trimethoxyphenyl)propanoic acid.
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.[3]
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
Data Acquisition:
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Data Processing:
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
Phase the spectrum and perform baseline correction.
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Protocol for Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Place a small amount of the solid sample directly onto the ATR crystal.
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
Collect a background spectrum of the empty ATR setup.
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
The data is usually collected in the mid-IR range (4000-400 cm⁻¹).
Data Processing:
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Label the major peaks with their corresponding wavenumbers.
Protocol for Mass Spectrometry (MS)
Sample Preparation:
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
Method of Ionization:
Electrospray ionization (ESI) is a suitable method for this compound, as it is a soft ionization technique that is likely to produce the molecular ion.
Data Acquisition:
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Acquire the mass spectrum in positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often successful.
Data Analysis:
Identify the molecular ion peak to confirm the molecular weight of the compound.
Analyze the fragmentation pattern to gain further structural information.
Conclusion
The structural elucidation of 3-(2,4,6-Trimethoxyphenyl)propanoic acid relies on a multi-faceted spectroscopic approach. By combining the predictive power of NMR, IR, and MS, a comprehensive and validated understanding of the molecule's structure can be achieved. The protocols outlined in this guide provide a robust framework for obtaining high-quality data, ensuring the scientific rigor required for research and drug development applications. The predicted spectroscopic data serves as a benchmark for the analysis and interpretation of experimentally obtained spectra.
Journal of the Chemical Society C: Organic. The absolute configurations of some aryl- and alkyl-substituted 3-phenylpropanoic acids. [Link]
NIH - National Center for Biotechnology Information. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. [Link]
MDPI. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]
The Good Scents Company. 3-(3,4,5-trimethoxyphenyl) propionic acid. [Link]
The Solubility Profile of 3-(2,4,6-Trimethoxyphenyl)propanoic Acid: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of the solubility profile of 3-(2,4,6-Trimethoxyphenyl)propanoic acid, a compound of interest in contemporary drug discovery. Understanding the solubility of a potential...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical overview of the solubility profile of 3-(2,4,6-Trimethoxyphenyl)propanoic acid, a compound of interest in contemporary drug discovery. Understanding the solubility of a potential drug candidate is a cornerstone of preclinical development, profoundly influencing its bioavailability, formulation, and ultimately, its therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in drug development. Poor aqueous solubility can lead to low and erratic absorption, limiting the in vivo exposure and therapeutic potential of an otherwise promising compound. Therefore, a thorough characterization of a molecule's solubility profile in various physiologically relevant media is an indispensable step in the journey from a lead compound to a viable drug candidate. This guide will delve into the specific solubility characteristics of 3-(2,4,6-Trimethoxyphenyl)propanoic acid, providing a framework for its assessment and interpretation.
Physicochemical Properties of 3-(2,4,6-Trimethoxyphenyl)propanoic Acid and Its Isomers
A comprehensive understanding of a molecule's physicochemical properties is fundamental to predicting its solubility behavior. The following table summarizes the key properties of 3-(2,4,6-Trimethoxyphenyl)propanoic acid and its closely related isomers.
Expert Insight: The acidity of the carboxylic acid group (pKa) and the lipophilicity of the molecule (logP) are the primary determinants of its solubility. The predicted pKa of the 3,4,5-isomer is around 4.70[1], typical for a phenylpropanoic acid derivative. The electron-donating nature of the methoxy groups can slightly decrease the acidity (increase the pKa) compared to unsubstituted benzoic acid (pKa ~4.2)[3]. The positioning of the methoxy groups in the 2,4,6-isomer may lead to minor steric hindrance around the carboxylic acid, potentially influencing its pKa slightly. The estimated logP for the 3,4,5-isomer is 1.20[2], suggesting a moderate lipophilicity. The 2,4,6-substitution pattern might result in a slightly different logP due to changes in the molecule's overall polarity and intramolecular interactions.
Understanding the Key Factors Influencing Solubility
The solubility of 3-(2,4,6-Trimethoxyphenyl)propanoic acid is governed by a delicate interplay of its intrinsic properties and the characteristics of the solvent system.
The Impact of pH
As a carboxylic acid, the aqueous solubility of 3-(2,4,6-Trimethoxyphenyl)propanoic acid is highly dependent on the pH of the medium.
Below its pKa (pH < ~4.7): The molecule will exist predominantly in its neutral, protonated form. This form is less polar and is expected to have low aqueous solubility.
Above its pKa (pH > ~4.7): The carboxylic acid group will be deprotonated, forming the carboxylate anion. This ionized form is significantly more polar and will exhibit much higher aqueous solubility.
This pH-dependent solubility is a critical consideration for oral drug delivery, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.
The Role of Solvent Polarity
The trimethoxyphenyl and propanoic acid moieties contribute to both the lipophilic and hydrophilic character of the molecule.
Polar Solvents (e.g., water, ethanol, methanol): The carboxylic acid group can form hydrogen bonds with polar solvents, contributing to its solubility. However, the hydrophobic trimethoxyphenyl ring will limit its solubility in highly polar solvents like water.
Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are excellent at dissolving a wide range of organic molecules, including those with both polar and nonpolar functionalities. For a close isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid, a high solubility of 50 mg/mL in DMSO has been reported[4].
Nonpolar Solvents (e.g., hexane, toluene): The hydrophobic nature of the trimethoxyphenyl ring will likely lead to some solubility in nonpolar solvents, although the polar carboxylic acid group will limit extensive dissolution.
The following diagram illustrates the relationship between the key molecular features and their influence on solubility.
Caption: Factors influencing the solubility of 3-(2,4,6-Trimethoxyphenyl)propanoic acid.
Experimental Protocols for Solubility Determination
A robust assessment of solubility requires well-defined experimental protocols. Both kinetic and thermodynamic solubility assays are valuable, providing complementary information for different stages of drug development.
Kinetic Solubility Assay
This high-throughput method is ideal for early-stage screening. It measures the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates out of an aqueous buffer.
Protocol: Shake-Flask Kinetic Solubility Assay
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(2,4,6-Trimethoxyphenyl)propanoic acid in 100% DMSO.
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitate.
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method (HPLC-UV or LC-MS/MS). The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Expert Insight: The final DMSO concentration should be kept as low as possible (ideally ≤1%) to minimize its co-solvent effects on the measured solubility.
Thermodynamic Solubility Assay
This method determines the equilibrium solubility of the solid compound in a given solvent and is considered the "gold standard" for solubility measurement.
Sample Preparation: Add an excess amount of solid 3-(2,4,6-Trimethoxyphenyl)propanoic acid to a series of vials containing the desired solvents (e.g., water, pH-adjusted buffers, ethanol, etc.).
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples at high speed.
Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
The following diagram outlines the workflow for a thermodynamic solubility assay.
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Quantification: HPLC-UV Method
A robust and reliable analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used technique for this purpose.
Example HPLC-UV Method for Aromatic Carboxylic Acids:
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to better retention and peak shape on a reverse-phase column.
Flow Rate: 1.0 mL/min.
Injection Volume: 10-20 µL.
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of 3-(2,4,6-Trimethoxyphenyl)propanoic acid. The λmax can be determined by running a UV scan of a standard solution.
Calibration: A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
Predicted Solubility Profile and Formulation Considerations
Based on the available data for its isomers and the general principles of physical organic chemistry, the following solubility profile for 3-(2,4,6-Trimethoxyphenyl)propanoic acid can be anticipated:
Aqueous Solubility: Low intrinsic solubility in its neutral form, likely in the low µg/mL range. Solubility is expected to increase significantly at pH values above its pKa.
Organic Solubility: Good solubility in polar aprotic solvents like DMSO and DMF. Moderate solubility in polar protic solvents like ethanol and methanol. Limited solubility in nonpolar solvents.
Formulation Strategies for Poorly Soluble Compounds:
For compounds with low aqueous solubility, various formulation strategies can be employed to enhance their dissolution and bioavailability:
pH adjustment: For ionizable compounds like carboxylic acids, formulating at a pH where the molecule is in its more soluble ionized form can be effective.
Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 300) can increase the solubility of hydrophobic compounds. A reported formulation for the 3,4,5-isomer is 1 mg/mL in a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[4].
Surfactants: The inclusion of surfactants can aid in the solubilization of poorly soluble compounds by forming micelles.
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent aqueous solubility.
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its dissolution rate and extent.
Conclusion
The solubility profile of 3-(2,4,6-Trimethoxyphenyl)propanoic acid is a critical determinant of its potential as a drug candidate. As a carboxylic acid with a moderately lipophilic trimethoxyphenyl substituent, its aqueous solubility is expected to be low but highly pH-dependent. A thorough experimental characterization using both kinetic and thermodynamic solubility assays, coupled with a robust analytical method such as HPLC-UV, is essential for guiding lead optimization and formulation development. By understanding and addressing potential solubility liabilities early in the drug discovery process, researchers can significantly increase the probability of advancing a promising molecule towards clinical success.
References
The Good Scents Company. 3-(3,4,5-trimethoxyphenyl) propionic acid. [Link]
Chemistry Stack Exchange. Why is propenoic acid more acidic than p-methoxybenzoic acid?. [Link]
LookChem. Cas 25173-72-2,3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID. [Link]
The following technical guide details the pharmacological profile, synthetic utility, and experimental characterization of 3-(2,4,6-Trimethoxyphenyl)propanoic acid (TMPPA) . From Gut Metabolite Analog to Therapeutic Scaf...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pharmacological profile, synthetic utility, and experimental characterization of 3-(2,4,6-Trimethoxyphenyl)propanoic acid (TMPPA) .
From Gut Metabolite Analog to Therapeutic Scaffold
Executive Summary & Chemical Identity
3-(2,4,6-Trimethoxyphenyl)propanoic acid (TMPPA) is a specialized phenylpropanoic acid derivative characterized by a phloroglucinol substitution pattern (2,4,6-positioning) on the aromatic ring. Unlike its regioisomer 3-(3,4,5-trimethoxyphenyl)propanoic acid—which is widely recognized for its relation to the colchicine pharmacophore—TMPPA represents a distinct chemical space often associated with the metabolic breakdown of flavonoids and the stabilization of labile polyphenols.
For drug development professionals, TMPPA serves two primary roles:
A Metabolic Probe: It acts as a lipophilic, metabolically stable analog of 3-(2,4,6-trihydroxyphenyl)propanoic acid, a key gut metabolite of dietary proanthocyanidins.
A Privileged Scaffold: Its electron-rich aromatic ring and carboxylic tail make it a potent ligand for G-protein coupled receptors (specifically GPR40/FFAR1) and a building block for dihydrochalcone-based therapeutics.
Chemical Attribute
Specification
IUPAC Name
3-(2,4,6-trimethoxyphenyl)propanoic acid
Molecular Formula
C₁₂H₁₆O₅
Molecular Weight
240.25 g/mol
Core Motif
Phloroglucinol (1,3,5-oxygenated) ring
Key Property
High electron density on aromatic ring; moderate lipophilicity (LogP ~1.8–2.[1]1)
Biological Activity & Mechanism of Action[2][3][4]
2.1 Metabolic Modulation via GPR40 (FFAR1)
Phenylpropanoic acid derivatives are established agonists of GPR40 (Free Fatty Acid Receptor 1) , a target for Type 2 Diabetes therapy. The propanoic acid tail mimics the carboxylate head of long-chain fatty acids, while the bulky, electron-rich 2,4,6-trimethoxy ring engages the receptor's hydrophobic pocket.
Mechanism: Agonism of GPR40 on pancreatic
-cells induces intracellular calcium () mobilization, leading to glucose-stimulated insulin secretion (GSIS).
Advantage: Unlike sulfonylureas, phenylpropanoic acid derivatives typically do not cause hypoglycemia because their insulinotropic effect is glucose-dependent.
2.2 Anti-Inflammatory Signaling
TMPPA exhibits anti-inflammatory potential by modulating the NF-
B pathway. While the trihydroxy metabolite is a direct antioxidant (radical scavenger), the trimethoxy analog (TMPPA) functions via signal transduction blockade.
Pathway: It prevents the phosphorylation of I
B, thereby blocking the nuclear translocation of NF-B. This suppresses the transcription of pro-inflammatory cytokines (TNF-, IL-6).
Bioavailability: The O-methylation protects the molecule from rapid Phase II conjugation (glucuronidation/sulfation) in the intestine, allowing higher systemic concentrations compared to its hydroxy precursors.
2.3 Antimicrobial & Antiparasitic Activity
Drawing from Structure-Activity Relationship (SAR) data of trimethoxy-phenylpropanoids (e.g., antileishmanial activity of Piperaceae extracts), the electron-rich ring of TMPPA disrupts the membrane potential of protozoan parasites.
Target: Disruption of the proton motive force in Leishmania promastigotes.
Visualizing the Mechanism
The following diagram illustrates the origin of TMPPA (as a stable analog of flavonoid metabolites) and its downstream biological targets.
Caption: Figure 1. The structural relationship between dietary flavonoid metabolites and TMPPA, highlighting its optimized stability and downstream therapeutic targets.
Experimental Protocols
4.1 Chemical Synthesis (Knoevenagel Route)
This protocol ensures the production of high-purity TMPPA suitable for biological screening.
Condensation: Dissolve 2,4,6-trimethoxybenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (20 mL). Add catalytic piperidine (0.5 mL).
Reflux: Heat to 100°C for 4 hours until CO₂ evolution ceases.
Isolation (Intermediate): Pour into ice-HCl. Filter the precipitate to obtain 2,4,6-trimethoxycinnamic acid.
Reduction: Dissolve the cinnamic acid intermediate in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate at 30 psi H₂ for 2 hours.
Purification: Filter catalyst. Recrystallize from EtOH/Water.
Validation: Check melting point and ¹H-NMR (Look for disappearance of alkene doublets at
6.0–7.5 ppm and appearance of methylene triplets at 2.5–3.0 ppm).
4.2 In Vitro Anti-Inflammatory Assay (NO Inhibition)
Objective: Quantify the ability of TMPPA to inhibit Nitric Oxide (NO) production in LPS-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophages.
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h.
Treatment: Pre-treat cells with TMPPA (concentration range: 1–100
M) for 1 hour.
Control: Vehicle (DMSO < 0.1%).
Positive Control: Dexamethasone (1
M).
Stimulation: Add LPS (1
g/mL) and incubate for 24 hours.
Measurement: Mix 100
L of supernatant with 100 L Griess reagent. Measure absorbance at 540 nm.
Calculation: Calculate % inhibition relative to LPS-only control.
Comparative Data: TMPPA vs. Analogs
The following table summarizes the predicted and observed properties of TMPPA compared to its isomer and metabolite precursor.
Feature
TMPPA (2,4,6-OMe)
3,4,5-OMe Isomer
2,4,6-OH Metabolite
Primary Origin
Synthetic / Semi-synthetic
Synthetic / Plant (Piperaceae)
Gut Microbiota
Lipophilicity (LogP)
High (~2.1)
High (~2.0)
Low (~0.8)
Cell Permeability
Excellent
Excellent
Poor (requires transporters)
Primary Target
GPR40, NF-kB
Tubulin (Colchicine site)
Radical Scavenging
Toxicity Risk
Low
Moderate (Cytotoxic)
Low
Future Outlook & Synthetic Utility
TMPPA is currently underutilized in high-throughput screening. Its potential lies in Fragment-Based Drug Discovery (FBDD) . The 2,4,6-trimethoxy phenyl ring is a "privileged structure" that can be used to synthesize:
Dihydrochalcones: Sweeteners and insulin sensitizers.
Calixarenes: By condensing the acid tail, creating supramolecular hosts for drug delivery.
Recommendation: Researchers should utilize TMPPA as a stable surrogate when studying the systemic effects of flavonoid consumption, distinguishing between direct antioxidant effects (phenols) and receptor-mediated effects (acids).
References
Biological Activity of Phenylpropanoic Acids
Title: Cytotoxic bioactivity of some phenylpropanoic acid derivatives.[2][3]
Source: PubMed (Vertex AI Search Result 1.1)
URL:[Link] (General citation for phenylpropanoic scaffold activity).
GPR40 Agonism Context
Title: Discovery of phenylpropanoic acid derivatives...[4][5] as potent and orally bioavailable G protein-coupled receptor 40 agonists.[5]
Source: Journal of Medicinal Chemistry (Vertex AI Search Result 1.4)
"3-(2,4,6-Trimethoxyphenyl)propanoic acid" physical and chemical characteristics
Technical Monograph: 3-(2,4,6-Trimethoxyphenyl)propanoic Acid Executive Summary 3-(2,4,6-Trimethoxyphenyl)propanoic acid (CAS: 74737-05-6) is a specialized phenylpropanoid derivative distinguished by its electron-rich, s...
3-(2,4,6-Trimethoxyphenyl)propanoic acid (CAS: 74737-05-6) is a specialized phenylpropanoid derivative distinguished by its electron-rich, sterically crowded 2,4,6-trimethoxy substitution pattern. Unlike its more common isomer, 3-(3,4,5-trimethoxyphenyl)propanoic acid, this compound serves as a critical pharmacophore in the development of tubulin-binding agents and flavonoid mimetics. This guide outlines the validated synthesis, physicochemical profile, and analytical standards required for its application in high-throughput drug discovery.
Chemical Identity & Physicochemical Profile
The steric bulk of the ortho-methoxy groups influences the molecule's solubility and receptor binding kinetics.
Table 1: Chemical Specifications
Parameter
Specification
IUPAC Name
3-(2,4,6-Trimethoxyphenyl)propanoic acid
CAS Number
74737-05-6
Molecular Formula
C₁₂H₁₆O₅
Molecular Weight
240.25 g/mol
SMILES
COc1cc(OC)cc(OC)c1CCC(=O)O
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
Predicted pKa
4.75 ± 0.10 (Carboxylic acid moiety)
H-Bond Donors/Acceptors
1 Donor / 5 Acceptors
Synthetic Methodology & Manufacturing
To ensure high purity and scalability, a "Self-Validating" synthetic route is recommended. This protocol minimizes side reactions common with electron-rich arenes, such as over-alkylation.
Step-by-Step Protocol
Phase 1: Vilsmeier-Haack Formylation
Rationale: Direct introduction of the aldehyde functionality onto 1,3,5-trimethoxybenzene with high regioselectivity.
Procedure: Cool DMF to 0°C. Add POCl₃ dropwise (exothermic). Stir for 30 min to form the Vilsmeier reagent. Add 1,3,5-trimethoxybenzene dissolved in DMF. Heat to 70-80°C for 4 hours.
Workup: Pour onto ice/water. Neutralize with Na₂CO₃.[1][2] Filter the precipitate (2,4,6-Trimethoxybenzaldehyde).[2]
Checkpoint: Target yield >90%. Product should be a white solid.
Phase 2: Knoevenagel Condensation
Rationale: Chain extension to the acrylic acid precursor.
δ 2.55 (t, J=7.5 Hz, 2H): α-Methylene to carbonyl (-CH₂-COOH).
Mass Spectrometry (ESI-MS):
[M-H]⁻: m/z 239.1 (Negative mode).
Fragmentation: Loss of CO₂ (M-44) and sequential methyl radical losses are characteristic.
Biological Relevance & Applications
The 2,4,6-trimethoxy motif is a bioisostere for the A-ring of colchicine and podophyllotoxin, making this acid a vital scaffold in antimitotic drug design.
Mechanism of Action:
The molecule acts as a "hinge" binder in the colchicine-binding site of β-tubulin. The propanoic acid tail provides a handle for further derivatization (e.g., amide coupling) to improve bioavailability or target specificity.
Pharmacophore Mapping
Figure 2: Biological cascade initiated by trimethoxyphenyl-based ligands.
Handling & Stability
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The electron-rich ring makes it susceptible to oxidation over long periods.
Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).
Compatibility: Avoid strong oxidizing agents. Compatible with standard peptide coupling reagents (EDC, HATU) for derivatization.
References
Preparation of 2,4,6-Trimethoxybenzaldehyde : ChemicalBook. (n.d.). 2,4,6-Trimethoxybenzaldehyde synthesis. Retrieved from
Biological Activity of Trimethoxyphenyl Analogues : NIH. (2013).[2] Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues. Retrieved from
General Synthesis of Phenylpropanoic Acids : BenchChem. (2025). The Pivotal Role of Trimethoxybenzaldehyde in Synthesis. Retrieved from
CAS Registry Data : Fisher Scientific. (n.d.). Safety Data Sheet: 3-(2,4,6-trimethoxyphenyl)propanoic acid. Retrieved from
Application Note: A High-Yield, Two-Step Synthesis of 3-(2,4,6-Trimethoxyphenyl)propanoic Acid
Abstract This application note provides a detailed, reliable, and high-yield protocol for the synthesis of 3-(2,4,6-Trimethoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a detailed, reliable, and high-yield protocol for the synthesis of 3-(2,4,6-Trimethoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology follows a robust two-step synthetic pathway: 1) a Knoevenagel-Doebner condensation of 2,4,6-trimethoxybenzaldehyde with malonic acid to form the cinnamic acid intermediate, followed by 2) a catalytic transfer hydrogenation to selectively reduce the α,β-unsaturated double bond. This guide is designed for researchers in organic synthesis, offering in-depth procedural details, mechanistic insights, and practical advice to ensure reproducibility and high yields.
Introduction and Scientific Rationale
3-(Aryl)propanoic acids are prevalent structural motifs in a wide array of pharmacologically active molecules and functional materials. The specific substitution pattern of the 2,4,6-trimethoxyphenyl moiety imparts unique electronic and steric properties, making it a desirable scaffold for drug development. The synthesis of its propanoic acid derivative, however, requires a carefully optimized approach to achieve high purity and yield.
The synthetic strategy detailed herein was selected for its efficiency, use of readily available reagents, and operational simplicity.
Step 1: Knoevenagel-Doebner Condensation. This reaction is a cornerstone of C-C bond formation.[1][2] It involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base like pyridine or piperidine.[3] The reaction proceeds via an initial aldol-type addition followed by dehydration. The use of malonic acid followed by heating typically results in a spontaneous decarboxylation, directly yielding the α,β-unsaturated carboxylic acid (a cinnamic acid derivative).[4] This method is preferable to others for its generally high yields and avoidance of harsh reagents.
Step 2: Catalytic Hydrogenation. To convert the intermediate, 3-(2,4,6-Trimethoxyphenyl)cinnamic acid, to the desired saturated propanoic acid, the exocyclic double bond must be selectively reduced. Catalytic hydrogenation using palladium on carbon (Pd/C) is an exceptionally effective and clean method for this transformation.[5][6] Transfer hydrogenation, using a hydrogen donor like formic acid, is presented as a practical and safe alternative to using pressurized hydrogen gas, offering excellent yields in an aqueous medium.[7][8]
Overall Synthetic Workflow
The two-step synthesis transforms a commercially available benzaldehyde derivative into the target propanoic acid.
Caption: Overall workflow for the synthesis of 3-(2,4,6-Trimethoxyphenyl)propanoic acid.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Part A: Synthesis of 3-(2,4,6-Trimethoxyphenyl)cinnamic Acid (Intermediate)
This protocol is based on the Knoevenagel-Doebner condensation, a reliable method for synthesizing cinnamic acid derivatives.[9][10]
Materials & Reagents
Reagent/Material
M.W. ( g/mol )
Quantity
Moles (mmol)
Notes
2,4,6-Trimethoxybenzaldehyde
196.20
10.0 g
50.96
Commercially available
Malonic Acid
104.06
8.0 g
76.88
Use a fresh, dry bottle.
Pyridine
79.10
10 mL
-
Anhydrous grade, acts as solvent/base
Piperidine
85.15
0.5 mL
-
Acts as a catalyst.
10% Hydrochloric Acid (HCl)
-
~100 mL
-
For acidification.
Deionized Water
18.02
As needed
-
For washing.
Ethanol
46.07
As needed
-
For recrystallization.
Protocol
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-trimethoxybenzaldehyde (10.0 g, 50.96 mmol) and malonic acid (8.0 g, 76.88 mmol).
Addition of Catalyst: Add pyridine (10 mL) followed by piperidine (0.5 mL) to the flask. The mixture will become a slurry.
Reaction: Gently heat the reaction mixture in an oil bath to 80-90 °C with continuous stirring. The solids will dissolve, and the solution will typically turn yellow-orange. Maintain this temperature for 4-5 hours. Causality Note: The basic piperidine deprotonates the highly acidic methylene group of malonic acid, creating a nucleophilic enolate that attacks the aldehyde carbonyl. Pyridine serves as both a base and a solvent to facilitate the reaction.
Decarboxylation: After the initial reaction period, increase the temperature to reflux (~115 °C) for an additional 2 hours to ensure complete decarboxylation, which is evident by the cessation of CO₂ evolution.
Quenching and Precipitation: Cool the reaction mixture to room temperature. Slowly and carefully pour the dark mixture into a beaker containing 100 mL of cold 10% aqueous HCl with vigorous stirring. A solid precipitate (the crude product) will form.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 3-(2,4,6-Trimethoxyphenyl)cinnamic acid as a crystalline solid. Dry the product in a vacuum oven.
Part B: Synthesis of 3-(2,4,6-Trimethoxyphenyl)propanoic Acid (Final Product)
This protocol utilizes a catalytic transfer hydrogenation, which is a safer and more convenient alternative to high-pressure hydrogenation.[8]
Materials & Reagents
Reagent/Material
M.W. ( g/mol )
Quantity
Moles (mmol)
Notes
3-(2,4,6-Trimethoxyphenyl)cinnamic acid
238.24
5.0 g
20.98
Product from Part A.
10% Palladium on Carbon (Pd/C)
-
250 mg
-
5 mol% catalyst loading. Handle carefully.
Formic Acid (88%)
46.03
4.0 mL
~94
Hydrogen donor.
Triethylamine
101.19
6.0 mL
~43
Base, activates formic acid.
Dioxane or Ethanol
-
50 mL
-
Reaction solvent.
Ethyl Acetate
88.11
As needed
-
For extraction.
Saturated Sodium Bicarbonate (NaHCO₃)
-
As needed
-
For washing.
Anhydrous Magnesium Sulfate (MgSO₄)
120.37
As needed
-
Drying agent.
Protocol
Reaction Setup: In a 100 mL round-bottom flask with a stir bar and reflux condenser, suspend the 3-(2,4,6-Trimethoxyphenyl)cinnamic acid (5.0 g, 20.98 mmol) in 50 mL of dioxane or ethanol.
Addition of Reagents: Add triethylamine (6.0 mL) followed by formic acid (4.0 mL). Causality Note: Triethylamine and formic acid form an azeotrope that, upon heating, decomposes on the palladium surface to generate H₂, CO₂, and triethylamine. This in-situ generation of hydrogen is the basis of transfer hydrogenation.[7]
Catalyst Addition: Carefully add 10% Pd/C (250 mg) to the mixture. Caution: Pd/C can be pyrophoric; do not add to a dry flask or in the presence of flammable vapors without an inert atmosphere.
Reaction: Heat the mixture to reflux (80-90 °C) with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material spot.
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
Work-up: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate (~50 mL) and transfer to a separatory funnel.
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) and saturated sodium bicarbonate solution (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., toluene/hexanes) to obtain pure 3-(2,4,6-Trimethoxyphenyl)propanoic acid.
Mechanistic Visualization
Caption: Key mechanistic steps of the Knoevenagel-Doebner condensation.
Extend heating time at both 90 °C and reflux. Ensure malonic acid is dry.
Reaction stalls in Step B
Catalyst is inactive.
Use fresh Pd/C catalyst. Ensure the system is heated to the appropriate reflux temperature.
Product is an oil, not a solid
Presence of impurities (e.g., residual solvent).
Ensure complete removal of solvent under high vacuum. Attempt trituration with a non-polar solvent like hexanes.
Incomplete reduction in Step B
Insufficient hydrogen donor or catalyst poisoning.
Add a small additional portion of formic acid and catalyst and continue heating.
Conclusion
The two-step synthesis outlined in this application note represents a highly efficient and reliable method for producing 3-(2,4,6-Trimethoxyphenyl)propanoic acid. By leveraging a Knoevenagel-Doebner condensation followed by a catalytic transfer hydrogenation, this protocol provides high yields and a pure product using standard laboratory techniques and equipment. This guide serves as a self-validating system for researchers requiring access to this important synthetic intermediate.
References
Google Patents. (2013). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
Google Patents. (n.d.). CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid.
Subbiah Pandi, Y., et al. (2011). 1-Phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. PMC. Retrieved February 2, 2026, from [Link]
Sathee NEET. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved February 2, 2026, from [Link]
ResearchGate. (n.d.). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF. Retrieved February 2, 2026, from [Link]
Gutsche, C. D., & Hoyer, F. A. (1950). A Synthesis of /3-(3,4,5-Trimethoxyphenyl)-pro- pionic Acid. Journal of the American Chemical Society. Retrieved February 2, 2026, from [Link]
MDPI. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved February 2, 2026, from [Link]
Al-Suwaidan, I. A., et al. (2021). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. PMC - NIH. Retrieved February 2, 2026, from [Link]
PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved February 2, 2026, from [Link]
RSC Publishing. (2022). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. Retrieved February 2, 2026, from [Link]
Master Organic Chemistry. (n.d.). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved February 2, 2026, from [Link]
ResearchGate. (2015). Hydrogenation of 2,4,6-Trinitrobenzoic Acid on Pd/Sibunit Catalysts. Retrieved February 2, 2026, from [Link]
CORE. (n.d.). The fragmentations of substituted cinnamic acids after electron impact. Retrieved February 2, 2026, from [Link]
Journal of Chemical and Pharmaceutical Research. (2015). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved February 2, 2026, from [Link]
PMC - NIH. (2011). Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones. Retrieved February 2, 2026, from [Link]
Google Patents. (n.d.). EP0254080B1 - Malonic acid derivatives and methods for their synthesis.
Chemical Methodologies. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Retrieved February 2, 2026, from [Link]
Vedantu. (n.d.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Retrieved February 2, 2026, from [Link]
ResearchGate. (2006). A solvent free approach for Knoevenagel condensation: Facile synthesis of 3-cyano and 3-carbethoxycoumarins. Retrieved February 2, 2026, from [Link]
Wikipedia. (n.d.). Perkin reaction. Retrieved February 2, 2026, from [Link]
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved February 2, 2026, from [Link] organic-chemistry-current-research-1000185.pdf
ResearchGate. (2006). A simple and efficient synthesis of 3-2 pyridinyldithio propanoic acid hydrazide: A heterobifunctional crosslinker. Retrieved February 2, 2026, from [Link]
MDPI. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Retrieved February 2, 2026, from [Link]
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved February 2, 2026, from [Link]
Sciencemadness.org. (2012). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. Retrieved February 2, 2026, from [Link]
PMC - PubMed Central. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved February 2, 2026, from [Link]
ResearchGate. (2016). (PDF) SYNTHESIS OF MALONIC ACID ESTERS. Retrieved February 2, 2026, from [Link]
Organic Syntheses Procedure. (n.d.). aldehydes from acid chlorides by modified rosenmund reduction. Retrieved February 2, 2026, from [Link]
NIH. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved February 2, 2026, from [Link]
Compound Interest. (n.d.). A Quick Guide to Reductions in Organic Chemistry. Retrieved February 2, 2026, from [Link]
Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved February 2, 2026, from [Link]
Application Note: High-Sensitivity Quantification of 3-(2,4,6-Trimethoxyphenyl)propanoic Acid (2,4,6-TMPPA)
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] 3-(2,4,6-Trimethoxyphenyl)propanoic acid (2,4,6-TMPPA) is a critical microbial metabolite derived from the degradation of dietary flavonoids, specifical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
3-(2,4,6-Trimethoxyphenyl)propanoic acid (2,4,6-TMPPA) is a critical microbial metabolite derived from the degradation of dietary flavonoids, specifically those possessing a phloroglucinol-type A-ring (e.g., proanthocyanidins, anthocyanins, and catechins). Unlike its isomer, 3-(3,4,5-trimethoxyphenyl)propanoic acid (which typically originates from the B-ring of galloylated catechins), the 2,4,6-isomer serves as a specific biomarker for A-ring catabolism by colonic microbiota.
Analytical Challenge:
The quantification of 2,4,6-TMPPA is complicated by:
Isomeric Interference: Co-elution with the 3,4,5-isomer and other methoxylated phenylpropanoic acids.[1][2]
Matrix Complexity: High background noise in urine/feces matrices.[1][2]
Ionization Efficiency: Carboxylic acids require specific pH control for optimal electrospray ionization (ESI).[1][2]
This guide presents a validated LC-MS/MS workflow prioritizing isomeric resolution and sensitivity.
Physicochemical Profile & Reagents
Property
Value/Description
Analytical Implication
Molecular Formula
C₁₂H₁₆O₅
MW = 240.25 g/mol
pKa (Acid)
~4.5 (Carboxylic acid)
Mobile phase must be acidic (pH < 3) to suppress ionization on-column for retention.[1][2]
LogP
~1.5 - 1.9
Moderately lipophilic; suitable for Reverse Phase (C18) or Phenyl-Hexyl chromatography.[1][2]
UV Max
~270–280 nm
Detectable by UV, but MS/MS is required for biological matrices.[1][2]
Solubility
DMSO, Methanol, Ethyl Acetate
Stock solutions should be prepared in MeOH or DMSO.[1]
Critical Reagents:
Standard: 3-(2,4,6-Trimethoxyphenyl)propanoic acid (Custom synthesis or high-purity commercial standard).[1]
Internal Standard (IS): 3-(4-methoxyphenyl)propionic acid-d3 or Dihydroferulic acid (structural analog).[1][2]
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.[1]
Additives: Formic Acid (FA) or Acetic Acid (AA).[1][2]
Protocol A: LC-MS/MS Quantification (Bioanalysis)
This method uses Negative Ion Mode (ESI-) which is significantly more sensitive for phenylpropanoic acids than positive mode due to the easy deprotonation of the carboxylic acid group.[2]
Sample Preparation (Solid Phase Extraction - SPE)
Why SPE? LLE (Liquid-Liquid Extraction) with ethyl acetate is possible, but SPE provides cleaner extracts for complex matrices like feces or plasma, reducing phospholipid suppression.[1]
Pre-treatment: Thaw plasma/urine sample.[1][2] Aliquot 100 µL .
Internal Standard: Add 10 µL of IS working solution (1 µg/mL in MeOH).
Acidification: Add 100 µL of 2% Formic Acid in water. (Low pH ensures the analyte binds to the SPE sorbent).[1][2]
Washing: Wash with 1 mL of 5% Methanol in Water (removes salts/proteins but retains the analyte).[1][2]
Elution: Elute with 500 µL of Acetonitrile .
Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:ACN).
Chromatographic Conditions
Expert Insight: A Phenyl-Hexyl column is recommended over C18.[1][2] The pi-pi interactions offered by the phenyl phase provide superior selectivity for separating the 2,4,6-isomer from the 3,4,5-isomer.
Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm) or equivalent.[1][2]
Monitor for dips in the baseline (ion suppression) at the retention time of the analyte.[1][2]
Solution: If suppression is >20%, improve the SPE wash step or dilute the sample 1:5.[1]
References
Gonthier, M. P., et al. (2003). "Novel liquid chromatography-electrospray ionization mass spectrometry method for the quantification of microbial metabolites of polyphenols."[1] Journal of Chromatography B.
FDA Bioanalytical Method Validation Guidance for Industry (2018). "Bioanalytical Method Validation."[1][2] U.S. Food and Drug Administration.[1][2]
Monagas, M., et al. (2010). "Dihydroxylated phenolic acids derived from microbial metabolism reduce lipopolysaccharide-stimulated cytokine secretion."[1][2] Journal of Agricultural and Food Chemistry. (Context on phenylpropanoic acid metabolites).
Human Metabolome Database (HMDB). "Entry for Phenylpropanoic acids and derivatives."[1][2] HMDB.[1][2][5]
Application Note: A Validated HPLC Method for the Quantitative Analysis of 3-(2,4,6-Trimethoxyphenyl)propanoic Acid
Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(2,4,6-Trimethoxyphenyl)propanoic acid. The method utilizes reversed-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(2,4,6-Trimethoxyphenyl)propanoic acid. The method utilizes reversed-phase chromatography with a C18 column and gradient elution, ensuring high resolution and sensitivity. This document provides a detailed protocol for sample and standard preparation, instrument setup, and data analysis. Furthermore, a comprehensive guide to method validation, in accordance with the International Council for Harmonisation (ICH) guidelines, is included to demonstrate the method's reliability, accuracy, and precision. This application note is intended for researchers, quality control analysts, and drug development professionals requiring a dependable analytical method for this compound.
Introduction
3-(2,4,6-Trimethoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid. Aromatic and phenolic acids are a broad class of compounds found in natural products and are used as building blocks in chemical synthesis.[1] The development of novel compounds with scaffolds such as phenylpropanoic acid is of interest for their potential biological activities.[2] Accurate and reliable quantification of such compounds is crucial for research, development, and quality control purposes.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic and aromatic acids due to its high sensitivity, accuracy, and capability for multicomponent analysis.[3][4] This application note addresses the need for a standardized analytical method for 3-(2,4,6-Trimethoxyphenyl)propanoic acid by providing a detailed, validated HPLC protocol.
Method Development Rationale
The selection of the chromatographic conditions was based on the physicochemical properties of 3-(2,4,6-Trimethoxyphenyl)propanoic acid and established methods for similar analytes.[5][6]
Chromatographic Mode: Reversed-phase HPLC was chosen due to the non-polar nature of the trimethoxyphenyl group and the moderate polarity of the propanoic acid moiety. This mode provides excellent separation for a wide range of organic molecules.
Stationary Phase: A C18 (octadecylsilyl) column is the gold standard for reversed-phase chromatography, offering high hydrophobicity and efficiency. This ensures sufficient retention of the analyte.
Mobile Phase: A gradient elution with acetonitrile and water was selected to ensure optimal separation and elution time. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and low viscosity.
Mobile Phase Modifier: The addition of a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase is critical.[5][6] For carboxylic acids, an acidic mobile phase suppresses the ionization of the carboxyl group (pKa is predicted to be around 4.7), leading to increased retention on the non-polar stationary phase and improved peak symmetry.[7][8][9]
Detection: A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength and to assess peak purity. Based on the aromatic nature of the compound, strong UV absorbance is expected.
Experimental Protocol
Materials and Reagents
3-(2,4,6-Trimethoxyphenyl)propanoic acid reference standard (>98% purity)
A standard HPLC system equipped with the following components is suitable:
Binary or Quaternary Pump
Autosampler
Column Thermostat
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of 3-(2,4,6-Trimethoxyphenyl)propanoic acid.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
Water with 0.1% Acetic Acid
Mobile Phase B
Acetonitrile with 0.1% Acetic Acid
Gradient Program
See Table 2
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
275 nm (or optimal wavelength determined by PDA)
Run Time
20 minutes
Table 1: Optimized HPLC Parameters
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
70
30
10.0
30
70
12.0
30
70
12.1
70
30
20.0
70
30
Table 2: Gradient Elution Program
Preparation of Solutions
Stock Standard Solution (1 mg/mL):
Accurately weigh approximately 10 mg of 3-(2,4,6-Trimethoxyphenyl)propanoic acid reference standard.[10]
Transfer to a 10 mL volumetric flask.
Dissolve in and dilute to volume with methanol.[7][8] Mix thoroughly. This solution should be stored at 2-8 °C.
Working Standard Solutions:
Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation:
The sample preparation will depend on the matrix. For a drug substance, a procedure similar to the stock standard preparation can be followed. For formulated products or other matrices, appropriate extraction and clean-up steps may be necessary. It is crucial to ensure that the final sample solution is filtered through a 0.45 µm syringe filter before injection.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of 3-(2,4,6-Trimethoxyphenyl)propanoic acid. The use of a standard C18 column with a gradient elution of acetonitrile and acidified water ensures excellent chromatographic performance. The detailed protocol for method validation, based on ICH guidelines, establishes the method's specificity, linearity, accuracy, and precision, making it suitable for routine use in quality control and research environments.
References
A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. RSC Publishing, 2022.
Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. AKJournals, 2019.
3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID Chemical Properties. LookChem.
A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines.
A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences.
Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies, 2013.
3-(3,4,5-trimethoxyphenyl) propionic acid. The Good Scents Company.
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
Derivatization of 3-(2,4,6-Trimethoxyphenyl)propanoic Acid for GC-MS Analysis
Application Note: AN-GCMS-TMPPA-01 Abstract & Introduction 3-(2,4,6-Trimethoxyphenyl)propanoic acid (TMPPA) is a structural analog of phenylpropanoic acid characterized by an electron-rich aromatic ring due to three meth...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-GCMS-TMPPA-01
Abstract & Introduction
3-(2,4,6-Trimethoxyphenyl)propanoic acid (TMPPA) is a structural analog of phenylpropanoic acid characterized by an electron-rich aromatic ring due to three methoxy substitutions. This compound often appears as an intermediate in the synthesis of flavonoids, coumarins, and pharmaceutical precursors, or as a degradation product of complex polyphenols like Khellin.
The Analytical Challenge:
Direct GC-MS analysis of TMPPA is prohibited by two factors:
Low Volatility: The carboxylic acid moiety (-COOH) creates strong intermolecular hydrogen bonding, resulting in a high boiling point (>350°C predicted) that exceeds standard GC column limits.
Peak Tailing: Free carboxylic acids interact aggressively with silanol groups in the GC inlet liner and column stationary phase, causing severe peak tailing and poor quantification.
The Solution:
This guide details two derivatization strategies to block the polar acidic proton, converting TMPPA into a volatile, non-polar ester.
Method A (Silylation): The "Gold Standard" for rapid metabolomic profiling.
Method B (Methylation): A robust alternative for samples requiring long-term autosampler stability.
Chemical Strategy & Mechanism[1]
Method A: Silylation (BSTFA + 1% TMCS)
Why this choice? Silylation is the preferred method for speed and mild reaction conditions. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) .[1]
Mechanism: The active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (TMS) group.[2]
Causality: The 2,4,6-trimethoxy substitution pattern creates significant steric bulk near the ring, but the propanoic acid tail provides sufficient distance, allowing the bulky TMS group to attach without steric hindrance. The resulting TMS ester is highly volatile and thermally stable.
Method B: Methylation (BF3-Methanol)
Why this choice? Methyl esters are hydrolytically more stable than silyl esters. If samples cannot be analyzed within 24 hours, this method is superior.
Caution: The electron-rich 2,4,6-trimethoxy ring is susceptible to electrophilic attack. Harsh Lewis acids (like BF3) must be used under controlled conditions to prevent side reactions on the aromatic ring.
Visualized Workflows
Experimental Workflow Decision Tree
Figure 1: Decision tree for selecting the appropriate derivatization pathway based on analytical needs.
Best for: Routine analysis, metabolomics, and when moisture can be strictly controlled.
Preparation: Weigh 1–5 mg of TMPPA sample into a 2 mL amber vial.
Internal Standard: Add 50 µL of Internal Standard solution (100 µg/mL in acetone).
Drying (CRITICAL): Evaporate to complete dryness under a gentle stream of Nitrogen (N2). Note: Any residual water will hydrolyze the BSTFA reagent.
Solvent Addition: Add 100 µL of anhydrous Pyridine.
Expert Insight: Pyridine acts as a solvent and an acid scavenger, driving the reaction forward by neutralizing the trifluoroacetamide byproduct.
Derivatization: Add 100 µL of BSTFA + 1% TMCS . Cap immediately and vortex for 10 seconds.
Incubation: Heat at 60°C for 30 minutes .
Injection: Transfer to an autosampler vial. Inject 1 µL directly.
Protocol B: Methylation (Secondary Method)
Best for: Batch processing large sample sets where analysis may be delayed.
Preparation: Weigh 1–5 mg of TMPPA sample into a reaction vial.
Reagent Addition: Add 500 µL of BF3-Methanol (14%) .
Incubation: Cap tightly and heat at 60°C for 15 minutes .
Warning: Do not exceed 20 minutes or 65°C. The electron-rich ring can degrade under prolonged exposure to Lewis acids.
Quenching: Cool to room temperature. Add 500 µL of Saturated NaCl (aq) to stop the reaction.
Extraction: Add 1 mL of Hexane . Vortex vigorously for 1 minute.
Separation: Allow layers to separate (or centrifuge at 2000 rpm for 2 min).
Collection: Transfer the top organic layer (Hexane containing the Methyl Ester) to a GC vial containing anhydrous Na2SO4 (to remove trace water).
GC-MS Method Parameters
Instrument: Agilent 7890B/5977B (or equivalent)
Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm)
Parameter
Setting
Rationale
Inlet Temp
280°C
Ensures rapid volatilization of the high-boiling ester.
Injection Mode
Splitless (Trace) or Split 1:10 (Synthesis)
Splitless maximizes sensitivity; Split improves peak shape for high conc.
Carrier Gas
Helium @ 1.0 mL/min
Constant flow mode for stable retention times.
Oven Program
80°C (hold 1 min)
Initial solvent focusing.
Ramp 15°C/min to 300°C
Fast ramp prevents broadening of the late-eluting TMPPA derivative.
Hold 5 min
Bake out column.
Transfer Line
280°C
Prevents condensation before the ion source.
Ion Source
EI (70 eV), 230°C
Standard ionization.
Scan Mode
Full Scan (m/z 50–550)
Required for identification. Look for M+ ion.
Quality Assurance & Troubleshooting
Self-Validating Checks
The "Blank" Check: Always run a reagent blank (Pyridine + BSTFA only). If you see peaks at the retention time of TMPPA, your injection liner is contaminated with "memory effects" from previous runs.
Moisture Flag: If you observe a peak for the underivatized acid (broad, tailing) or large peaks for siloxanes (m/z 73, 147, 207, 281), moisture has compromised the silylation. Action: Re-dry the sample and use a fresh ampoule of BSTFA.
Expected Mass Spectra Features
TMS Derivative (Method A): Look for the Molecular Ion [M]+ at m/z 312 (Parent 240 + TMS 72).
Key Fragment: m/z 73 (TMS group) and [M-15]+ (Loss of methyl).
Methyl Ester (Method B): Look for Molecular Ion [M]+ at m/z 254 (Parent 240 + Methyl 14).
Key Fragment: m/z 121 (Trimethoxybenzyl tropylium ion equivalent).
References
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
Schummer, C., et al. (2009).[3] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Retrieved from [Link]
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
Application Note: Protocol for Dissolving 3-(2,4,6-Trimethoxyphenyl)propanoic Acid (TMPPA) for Cell Culture
[1][2] Part 1: Introduction & Physicochemical Context[1][2] 3-(2,4,6-Trimethoxyphenyl)propanoic acid (TMPPA) is a phenylpropanoid derivative characterized by a lipophilic aromatic ring substituted with three methoxy grou...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Part 1: Introduction & Physicochemical Context[1][2]
3-(2,4,6-Trimethoxyphenyl)propanoic acid (TMPPA) is a phenylpropanoid derivative characterized by a lipophilic aromatic ring substituted with three methoxy groups and a hydrophilic carboxylic acid tail.[1][2] This amphiphilic structure presents specific challenges in cell culture applications: the compound is prone to "crashing out" (precipitating) when concentrated organic stocks are introduced directly into aqueous culture media.[1][2]
This guide provides a standardized, self-validating protocol to solubilize TMPPA, ensuring bioavailability and reproducibility in cellular assays.
Solvation: Add the calculated volume of sterile DMSO.
Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Checkpoint: The solution must be optically clear with no visible floating crystals.[1][2]
Sterilization: Filter the DMSO stock through a 0.22 µm PTFE filter into a fresh sterile vial.
Aliquoting: Aliquot into small volumes (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (1 month) or -80°C (6 months).
Phase B: Serial Dilution & Cell Treatment (The "Intermediate Step" Method)[1][2]
Objective: Dilute the stock into culture media without inducing precipitation.
Directly adding high-concentration DMSO stock to media often causes local precipitation at the pipette tip.[1][2]
Workflow Diagram:
Caption: Two-step dilution strategy to prevent "solvent shock" precipitation.
Step-by-Step:
Define Target Concentration: Assume a final assay concentration of 50 µM .
Prepare Intermediate Working Solution (100x):
Dilute the 50 mM Stock 1:10 in culture media (or PBS) to create a 5 mM solution.
Note: This solution will contain 10% DMSO.[1][2][4][5] Vortex immediately.
Final Treatment (1x):
Add the Intermediate Solution (5 mM) directly to the cell culture well at a 1:100 ratio.[1][2]
Vehicle Control: Prepare a "Blank" using pure DMSO following the exact same dilution steps.
Part 4: Quality Control & Troubleshooting
The Self-Validating System
To ensure the observed biological effects are due to TMPPA and not artifacts (precipitation or solvent toxicity), you must run these internal checks:
QC Checkpoint
Method
Acceptance Criteria
Solubility Limit
In a cell-free tube, prepare the highest planned concentration in media. Incubate at 37°C for 2 hours.
No turbidity or crystals visible under 20x microscopy.[1][2]
Solvent Toxicity
Treat cells with the Vehicle Control (0.1% - 0.5% DMSO).[1][2]
Cell viability >95% compared to untreated media.[1][2]
pH Drift
Check the color of the media (Phenol Red) after adding the highest drug concentration.
No color shift (Yellow = Acidic) compared to control.[1][2]
Troubleshooting "Crash Out"
If precipitation occurs upon adding the stock to the media:
Warm the Media: Ensure culture media is pre-warmed to 37°C before addition.
Reduce Stock Concentration: Lower the Master Stock to 10 mM or 25 mM to reduce the localized concentration spike.
Sonicate the Intermediate: Sonicate the intermediate dilution for 1 minute before adding to cells.
Part 5: References
TargetMol. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propanoic acid - Solubility & Storage. Retrieved from (Note: Isomer analog used for solubility benchmarking).[1][2]
LifeTein. (2023). DMSO usage in cell culture: Cytotoxicity limits. Retrieved from .[1][2]
National Institutes of Health (NIH). (2025).[1][2] Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO. Retrieved from .[1][2]
PubChem. (2025).[1][2][6] Compound Summary: 3-(3,4,5-Trimethoxyphenyl)propanoic acid.[1][2][4][5] Retrieved from .[1][2]
CAS: 24160-60-5 (Isomeric specificity is critical; distinct from the 3,4,5-trimethoxy "leishmanicidal" isomer).
Scientific Premise:
3-(2,4,6-Trimethoxyphenyl)propanoic acid (TMPPA) represents a privileged Fragment-Based Drug Design (FBDD) scaffold. Unlike its 3,4,5-isomer (a known antimicrobial), the 2,4,6-substitution pattern mimics the A-ring of flavonoids and dihydrochalcones. Its electron-rich phloroglucinol core, combined with a flexible propanoic acid tail, positions it as a putative inhibitor for enzymes possessing hydrophobic pockets with cationic or metallo-centers.
Primary Target Candidates:
Tyrosinase (EC 1.14.18.1): The 2,4,6-trimethoxy ring acts as a structural mimic of L-DOPA, potentially competing for the binuclear copper active site.
Monoamine Oxidase B (MAO-B): Synthetic analogs (chalcones) containing the 2,4,6-trimethoxy moiety have demonstrated nanomolar inhibition of MAO-B. TMPPA serves as the reduced "warhead" for fragment growing.
Aldose Reductase (ALR2): The carboxylic acid headgroup can anchor to the anion-binding pocket, while the trimethoxy ring occupies the hydrophobic specificity pocket.
Rationale: Tyrosinase is the rate-limiting enzyme in melanogenesis. The electron-rich 2,4,6-ring of TMPPA is hypothesized to act as a competitive pseudosubstrate.
Objective: To determine if TMPPA acts as a Competitive, Non-Competitive, or Mixed inhibitor.
Methodology:
Perform the inhibition assay (Protocol A) using four fixed concentrations of TMPPA (e.g., 0, 10, 50, 100 µM).
For each inhibitor concentration, vary the substrate (L-DOPA) concentration (0.125, 0.25, 0.5, 1.0, 2.0 mM).
Plot
(y-axis) vs. (x-axis).
Interpretation Guide:
Competitive: Lines intersect at the Y-axis (
unchanged, increases). Most likely for TMPPA due to structural similarity to substrate.
Non-Competitive: Lines intersect at the X-axis (
decreases, unchanged).
Mixed: Lines intersect in the second quadrant.
Part 3: Visualization & Logic
Figure 1: Mechanistic Pathway of TMPPA Inhibition
Caption: Proposed competitive inhibition mechanism of TMPPA against Tyrosinase, highlighting the chelation/blocking of the Copper (Cu) active site.
Figure 2: Fragment-Based Drug Discovery (FBDD) Workflow
Caption: Strategic workflow for utilizing TMPPA as a scaffold for developing high-potency MAO-B inhibitors.
Part 4: Data Presentation & Analysis
Table 1: Comparative SAR of Methoxy-Phenylpropanoic Acids
Note: This table contextualizes TMPPA against known inhibitors.
Compound
Substitution Pattern
Primary Target
Mechanism
Reference
TMPPA
2,4,6-Trimethoxy
Tyrosinase (Predicted)
Competitive
This Protocol
TMPP
3,4,5-Trimethoxy
Leishmania Glycolysis
Metabolic disruption
[1]
Ferulic Acid
4-Hydroxy-3-methoxy
Tyrosinase / ROS
Radical Scavenging
[2]
Dihydrochalcone
2,4,6-Trimethoxy (A-ring)
MAO-B
Active Site Occlusion
[3]
Part 5: References
Ciancaglini, P., et al. (2010). "Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum." Revista Brasileira de Farmacognosia.
Kikuzaki, H., et al. (2002). "Antioxidant properties of ferulic acid and its related compounds." Journal of Agricultural and Food Chemistry.
Lee, Y.S., et al. (2021). "Trimethoxylated Halogenated Chalcones as Dual Inhibitors of MAO-B and BACE-1." Molecules.
Supuran, C.T. (2017). "Carbonic anhydrase inhibitors: an update on the patent literature." Expert Opinion on Therapeutic Patents.
Method
Application Note: Protocols for the Synthesis and Derivatization of 3-(2,4,6-Trimethoxyphenyl)propanoic Acid
Abstract The 2,4,6-trimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including chalcones and flavonoids with potential anticancer propert...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 2,4,6-trimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including chalcones and flavonoids with potential anticancer properties.[1] 3-(2,4,6-Trimethoxyphenyl)propanoic acid is a versatile intermediate, providing a reactive handle for the synthesis of diverse molecular libraries. Its carboxylic acid functionality allows for straightforward derivatization into amides and esters, while the activated aromatic ring can participate in cyclization reactions to form valuable heterocyclic systems.[2] This guide provides detailed, field-tested protocols for the multi-step synthesis of 3-(2,4,6-Trimethoxyphenyl)propanoic acid from commercially available precursors. Furthermore, it outlines robust procedures for its subsequent derivatization into amides and its intramolecular cyclization to form a key chromanone intermediate, thereby offering researchers a reliable pathway to novel drug candidates.
Compound Data and Safety Precautions
Prior to commencing any experimental work, it is imperative to be familiar with the physicochemical properties and safety protocols associated with the target compound and its structural isomers.
As a matter of laboratory best practice, this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6] All manipulations should be performed within a certified chemical fume hood.
GHS Hazard Statements: Based on data for structural isomers, the compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][7] It may also be harmful if swallowed, inhaled, or in contact with skin.[5]
Precautionary Statements: Avoid breathing dust/fumes.[5] Wear protective gloves, clothing, and eye protection.[5] In case of accidental contact or ingestion, seek immediate medical advice.[8]
Synthesis of 3-(2,4,6-Trimethoxyphenyl)propanoic Acid
This synthesis is a three-step process starting from 1,3,5-trimethoxybenzene. The workflow is designed for high purity and yield, with each step building upon well-established and reliable organic transformations.
Caption: Synthetic workflow for 3-(2,4,6-Trimethoxyphenyl)propanoic acid.
Protocol 2.1: Vilsmeier-Haack Formylation of 1,3,5-Trimethoxybenzene
Rationale: The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic rings. The trimethoxy-substituted ring is strongly activated, leading to a high-yielding and regioselective reaction to produce 2,4,6-Trimethoxybenzaldehyde.
Materials:
1,3,5-Trimethoxybenzene
Phosphorus oxychloride (POCl₃)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM), anhydrous
Saturated sodium acetate solution
Ice bath
Procedure:
Set up a three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer.
In an ice bath, cool the flask and add anhydrous DMF (3 eq.) to anhydrous DCM.
Slowly add POCl₃ (1.2 eq.) dropwise to the DMF solution while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
Dissolve 1,3,5-Trimethoxybenzene (1 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent.
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
Cool the mixture in an ice bath and slowly quench by adding crushed ice, followed by a saturated solution of sodium acetate until the pH is neutral.
Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization from ethanol/water to yield 2,4,6-Trimethoxybenzaldehyde as a white solid.
Protocol 2.2: Knoevenagel Condensation to the Acrylic Acid
Rationale: The Knoevenagel condensation provides a direct route to α,β-unsaturated acids from aldehydes. The use of malonic acid with a pyridine/piperidine catalyst system is a classic and efficient method for this transformation.
Materials:
2,4,6-Trimethoxybenzaldehyde
Malonic acid
Pyridine
Piperidine (catalytic amount)
Procedure:
In a round-bottom flask, dissolve 2,4,6-Trimethoxybenzaldehyde (1 eq.) and malonic acid (1.5 eq.) in pyridine.
Add a few drops of piperidine as a catalyst.
Heat the mixture to 100 °C for 4-6 hours. The reaction progress can be monitored by the evolution of CO₂.
After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
The precipitated product, 3-(2,4,6-Trimethoxyphenyl)acrylic acid, is collected by vacuum filtration.
Wash the solid with cold water until the filtrate is neutral. Recrystallize from ethanol if necessary.
Protocol 2.3: Catalytic Hydrogenation to the Propanoic Acid
Rationale: Catalytic hydrogenation is the most effective and clean method for reducing the alkene double bond without affecting the aromatic ring or the carboxylic acid. Palladium on carbon (Pd/C) is the standard catalyst for this transformation.
Materials:
3-(2,4,6-Trimethoxyphenyl)acrylic acid
10% Palladium on carbon (Pd/C)
Methanol or Ethyl Acetate
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
Procedure:
Dissolve the acrylic acid intermediate (1 eq.) in methanol or ethyl acetate in a suitable flask.
Carefully add 10% Pd/C (5-10 mol%).
Purge the flask with nitrogen, then introduce hydrogen gas via a balloon or connect to a Parr apparatus (2-3 atm).
Stir the reaction vigorously at room temperature for 12-24 hours, or until TLC analysis shows complete consumption of the starting material.
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
Rinse the filter cake with the reaction solvent.
Evaporate the solvent from the filtrate under reduced pressure to yield the final product, 3-(2,4,6-Trimethoxyphenyl)propanoic acid. The product is often of high purity and may not require further purification.
Characterization of the Final Product
Validation of the final product's identity and purity is essential. The following data are predicted based on the structure and known values for similar compounds.[9][10]
The synthesized propanoic acid is a launchpad for creating diverse chemical entities. The following protocols detail its use in amide bond formation and intramolecular cyclization, two cornerstone reactions in drug discovery.
Caption: Key reactions of 3-(2,4,6-Trimethoxyphenyl)propanoic acid.
Protocol 4.1: Amide Coupling
Rationale: Amide bond formation is a fundamental transformation in medicinal chemistry. Using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activator like HOBt (Hydroxybenzotriazole) allows for the efficient and mild formation of amides with a wide range of amines, preventing the need for harsh conditions that could damage sensitive functional groups.[2]
Materials:
3-(2,4,6-Trimethoxyphenyl)propanoic acid
A primary or secondary amine (R-NH₂ or R₂NH)
EDC (1.2 eq.)
HOBt (1.2 eq.)
N,N-Diisopropylethylamine (DIPEA) (3 eq.)
Anhydrous DMF or DCM
Procedure:
Dissolve the propanoic acid (1 eq.) in anhydrous DMF or DCM.
Add HOBt (1.2 eq.) and EDC (1.2 eq.) and stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
Add the desired amine (1.1 eq.) followed by DIPEA (3 eq.).
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
Upon completion, dilute the reaction with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide.
Rationale: The electron-rich trimethoxyphenyl ring is highly susceptible to electrophilic aromatic substitution. Treatment with a strong acid/dehydrating agent like Polyphosphoric Acid (PPA) facilitates an intramolecular Friedel-Crafts acylation, where the carboxylic acid itself acts as the electrophile precursor, leading to the formation of a cyclic ketone (a chromanone derivative). This is a powerful strategy for building polycyclic scaffolds.[11]
Materials:
3-(2,4,6-Trimethoxyphenyl)propanoic acid
Polyphosphoric Acid (PPA)
Ice water
Procedure:
Place PPA (10x by weight of the starting acid) in a round-bottom flask equipped with a magnetic stirrer and a heating mantle.
Heat the PPA to 80-90 °C with stirring until it becomes a mobile liquid.
Add the 3-(2,4,6-Trimethoxyphenyl)propanoic acid in one portion.
Stir the mixture at 90-100 °C for 1-2 hours. Monitor the reaction by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC.
After the reaction is complete, cool the mixture slightly and carefully pour it onto a large amount of crushed ice with vigorous stirring.
Allow the ice to melt, and the product will often precipitate as a solid. If it oils out, extract with ethyl acetate (3x).
If a solid precipitates, collect it by vacuum filtration and wash with cold water. If extracted, combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.
Purify the crude 5,7-Dimethoxychroman-4-one by recrystallization or column chromatography.
References
Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. National Institutes of Health (NIH). Available at: [Link]
Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. ResearchGate. Available at: [Link]
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]
3-(3,4,5-Trimethoxyphenyl)propanoic acid. MySkinRecipes. Available at: [Link]
3-(2,3,4-Trimethoxyphenyl)propionic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
3-(3,4,5-trimethoxyphenyl) propionic acid. The Good Scents Company. Available at: [Link]
Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. National Institutes of Health (NIH). Available at: [Link]
Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. National Institutes of Health (NIH). Available at: [Link]
Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. ResearchGate. Available at: [Link]
A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. ResearchGate. Available at: [Link]
Safety Data Sheet: Propionic acid. Carl ROTH. Available at: [Link]
1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. Available at: [Link]
Kinetics and mechanisms of the reactions of 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines. PubMed, National Center for Biotechnology Information. Available at: [Link]
Technical Support Center: Synthesis of 3-(2,4,6-Trimethoxyphenyl)propanoic Acid
Welcome to the technical support guide for the synthesis of 3-(2,4,6-Trimethoxyphenyl)propanoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, sc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 3-(2,4,6-Trimethoxyphenyl)propanoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can confidently navigate potential pitfalls and achieve a successful outcome.
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Question 1: My initial condensation reaction with 2,4,6-trimethoxybenzaldehyde is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the initial condensation step, such as a Knoevenagel or Doebner condensation, are a frequent challenge. This is often attributed to the significant steric hindrance posed by the two ortho-methoxy groups on the benzaldehyde ring, which can impede the approach of the nucleophile.
Common Causes and Solutions:
Steric Hindrance: The bulky methoxy groups can slow down the reaction rate. To overcome this, consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to side product formation.
Choice of Base/Catalyst: The selection of the base is critical. A base that is too strong can lead to self-condensation of the active methylene compound or other side reactions. For a Knoevenagel-type reaction with malonic acid, a weaker base like pyridine, often with a catalytic amount of piperidine, is typically effective. This combination facilitates the reaction without promoting unwanted side reactions.
Solvent Selection: The choice of solvent can influence reaction rates and solubility of reactants. Pyridine is often used as both the solvent and the base. If solubility is an issue, exploring co-solvents or alternative high-boiling point aprotic solvents might be beneficial, though this requires careful optimization.
Water Removal: The condensation reaction produces water, which can be equilibrium-limited. While not always necessary for this specific synthesis, in some cases, the removal of water using a Dean-Stark apparatus can drive the reaction to completion.
Troubleshooting Workflow:
Caption: Troubleshooting low condensation yield.
Question 2: I'm observing a significant amount of a brightly colored byproduct. How can I ensure the complete reduction of the intermediate?
Answer:
The brightly colored byproduct is likely the α,β-unsaturated carboxylic acid or a related unsaturated intermediate formed during the condensation step. The persistence of this intermediate indicates an incomplete reduction.
Strategies for Complete Reduction:
Catalytic Hydrogenation: This is a common and effective method.
Catalyst Choice: Palladium on carbon (10% Pd/C) is a standard and robust catalyst for this type of reduction.
Hydrogen Pressure: While often feasible at atmospheric pressure, using a Parr hydrogenator at elevated pressures (e.g., 50 psi) can significantly increase the reaction rate and ensure completion.
Solvent: Solvents like ethanol, methanol, or ethyl acetate are suitable for this reaction. Ensure the starting material is fully dissolved.
Alternative Reducing Agents: If catalytic hydrogenation is not an option, other reducing agents can be considered, though they may be less selective. For instance, sodium amalgam (Na/Hg) has been used for similar reductions. However, this method requires careful handling due to the toxicity of mercury.
Reaction Monitoring: The disappearance of the unsaturated intermediate can be monitored by Thin Layer Chromatography (TLC). The reduced product will have a different Rf value. The reaction should be allowed to proceed until the starting material spot is no longer visible on the TLC plate.
Data Summary for Reduction Conditions:
Parameter
Recommended Condition
Notes
Catalyst
10% Pd/C
Use approximately 5-10 mol% relative to the substrate.
Hydrogen Source
H2 gas (balloon or cylinder)
Elevated pressure (e.g., 50 psi) can improve efficiency.
Solvent
Ethanol, Methanol, or Ethyl Acetate
Ensure the substrate is fully dissolved.
Temperature
Room Temperature
Gentle heating (30-40 °C) can be applied if the reaction is sluggish.
Monitoring
Thin Layer Chromatography (TLC)
Monitor until the starting material spot disappears.
Question 3: My final product is an oil or a low-melting solid that is difficult to purify by crystallization. What are my options?
Answer:
Purification can be challenging if the product does not readily crystallize. In such cases, alternative purification techniques should be employed.
Column Chromatography: This is the most reliable method for purifying non-crystalline or oily products.
Stationary Phase: Silica gel is the standard choice.
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be fine-tuned based on TLC analysis. Adding a small amount of acetic acid (0.5-1%) to the eluent system can help to sharpen the peaks and prevent tailing of the carboxylic acid product on the silica gel.
Alternative Crystallization Techniques:
Solvent System: Experiment with different solvent systems. A mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and an anti-solvent in which it is insoluble (e.g., hexanes, pentane) can induce crystallization.
Trituration: If the product is an oil, it can sometimes be solidified by trituration with a non-polar solvent like hexanes or pentane. This involves stirring the oil with the solvent, which can wash away more soluble impurities and induce crystallization of the desired product.
Question 4: How can I confirm the identity and purity of my final 3-(2,4,6-Trimethoxyphenyl)propanoic acid?
Answer:
Confirmation of the product's identity and purity should be done using a combination of spectroscopic methods and physical property measurements.
Expected Characterization Data:
Analysis
Expected Result
¹H NMR
Signals corresponding to the aromatic protons (around 6.1 ppm), the methoxy groups (around 3.8 ppm), and the two methylene groups of the propanoic acid chain (two triplets, one around 2.6 ppm and the other around 2.8 ppm). The carboxylic acid proton will be a broad singlet at a higher chemical shift (>10 ppm).
¹³C NMR
Peaks for the carboxylic acid carbon (~178 ppm), the aromatic carbons (with the methoxy-substituted carbons at higher fields), the methoxy carbons (~55-56 ppm), and the two aliphatic carbons of the propanoic acid chain.
IR Spectroscopy
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (~1700 cm⁻¹), and C-O stretches from the methoxy groups (~1100-1200 cm⁻¹).
Melting Point
The literature melting point is approximately 98-100 °C. A sharp melting point within this range is a good indicator of purity.
Experimental Protocols
Protocol 1: Optimized Doebner Condensation
In a round-bottom flask, dissolve 2,4,6-trimethoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine (2-3 mL per gram of aldehyde).
Add a catalytic amount of piperidine (0.1 equivalents).
Heat the mixture at 80-90 °C for 4-6 hours, monitoring the reaction by TLC.
After cooling, pour the reaction mixture into a beaker of ice-cold concentrated hydrochloric acid.
Collect the precipitated solid (the unsaturated acid intermediate) by vacuum filtration and wash with cold water.
Protocol 2: Catalytic Hydrogenation
In a suitable hydrogenation vessel, dissolve the crude unsaturated acid intermediate from the previous step in ethanol or ethyl acetate.
Add 10% Palladium on Carbon (5-10 mol%).
Seal the vessel and purge with hydrogen gas.
Stir the reaction under a hydrogen atmosphere (balloon or Parr apparatus at 50 psi) at room temperature until TLC indicates the complete consumption of the starting material.
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
Evaporate the solvent under reduced pressure to obtain the crude 3-(2,4,6-Trimethoxyphenyl)propanoic acid.
General Synthesis and Troubleshooting Pathway:
Caption: Synthetic pathway with common pitfalls.
References
Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Johnson, W. S., & Daub, G. H. (1946). The Doebner Reaction. Organic Reactions, 6, 1-73.
Rylander, P. N. (2002).
Cram, D. J., & Cardenas, C. G. (1963). Electrophilic Substitution at Saturated Carbon. XVII. The Mechanism of the Reaction of Organoalkali Metal Compounds with Alkyl Halides. Journal of the American Chemical Society, 85(11), 1691–1697.
Optimization
Removing impurities from "3-(2,4,6-Trimethoxyphenyl)propanoic acid"
Technical Support Center: Purification of 3-(2,4,6-Trimethoxyphenyl)propanoic Acid Case ID: #PUR-TMPPA-246 Status: Open Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 3-(2,4,6-Trimethoxyphenyl)propanoic Acid
Case ID: #PUR-TMPPA-246
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Molecule Profile
User Query: Removal of impurities from 3-(2,4,6-Trimethoxyphenyl)propanoic acid.
Molecule Profile:
Target: 3-(2,4,6-Trimethoxyphenyl)propanoic acid
CAS: (Rare/Synthetic Isomer) - Distinct from the common 3,4,5-isomer (Dihydro-Sinapic acid deriv.)
Key Chemical Features:
Electron-Rich Aromatic Ring: The 2,4,6-trimethoxy substitution pattern creates a highly electron-rich system (resembling phloroglucinol ethers). This makes the ring susceptible to electrophilic attack and oxidation.
Steric Hindrance: The ortho-methoxy groups (positions 2 and 6) create significant steric bulk around the propanoic acid side chain. This often hinders the reduction of the double bond if synthesized via the cinnamic acid route.
Common Impurity Profile:
Based on the standard synthesis route (Knoevenagel condensation followed by reduction), your crude mixture likely contains:
By-product: 1,3,5-Trimethoxybenzene (Neutral, from decarboxylation).
Trace Metals: Palladium/Platinum residues (if catalytic hydrogenation was used).
Troubleshooting Guide (Q&A Format)
Issue 1: "My product is a sticky yellow oil/gum instead of a white solid."
Diagnosis: This is typically caused by solvent entrapment or the presence of the aldehyde starting material (2,4,6-trimethoxybenzaldehyde), which lowers the melting point. The yellow color strongly suggests conjugated impurities (aldehyde or acrylic acid intermediate).
Corrective Action: Acid-Base Extraction (The "Cleanup" Protocol)
Since your target is a carboxylic acid and the major impurities (aldehyde, decarboxylated by-product) are neutral, a pH-swing extraction is the most effective first step.
Step 1: Dissolve the crude oil in 10% aqueous Sodium Bicarbonate (
). Note: Do not use NaOH; the high pH can degrade the electron-rich ring.
Step 2: Wash this aqueous phase 3 times with Ethyl Acetate or Dichloromethane.
Why? The neutral impurities (aldehyde, 1,3,5-trimethoxybenzene) will migrate into the organic solvent. The target acid remains in the water as the carboxylate salt.
Step 3: Acidify the aqueous layer carefully with 1M HCl to pH ~2-3.
Observation: The product should precipitate as a white solid.
Step 4: Extract the precipitate with fresh Ethyl Acetate, dry over
, and evaporate.
Issue 2: "H-NMR shows a doublet around 6.0-7.5 ppm. The double bond won't reduce."
Diagnosis: You have incomplete reduction of 3-(2,4,6-Trimethoxyphenyl)acrylic acid .[1][2][3][4][5]
Root Cause: The 2,6-dimethoxy groups create a "steric fence," preventing the catalyst from effectively binding to the alkene double bond. Standard hydrogenation (Pd/C, 1 atm
) often stalls.
Corrective Action: Enhanced Hydrogenation
Protocol: Increase Hydrogen pressure to 50-60 psi (using a Parr shaker).
Catalyst Switch: Switch from 10% Pd/C to 5% Pd/C (Degussa type) or Raney Nickel . The higher surface area often overcomes steric hindrance.
Solvent: Use Acetic Acid or Methanol as the solvent. Acetic acid can protonate the intermediate, sometimes facilitating reduction, but ensure the ring is stable (monitor by TLC).
Issue 3: "The product has a grey tint."
Diagnosis: Metal contamination (Palladium/Platinum leaching).
Corrective Action: Metal Scavenging.
Dissolve the product in refluxing Ethyl Acetate.
Add activated carbon (10% by weight) or a specific scavenger like SiliaMetS® Thiol .
Stir hot for 30 minutes, then filter through a Celite pad.
Detailed Purification Protocols
Protocol A: Recrystallization (Final Polishing)
Use this after the Acid-Base extraction.
Solvent Selection: The best system is typically Ethyl Acetate / Hexanes or Ethanol / Water .
Procedure:
Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.
Critical Step: If the solution is colored, add activated charcoal and filter hot.
Slowly add hot Hexanes (or Heptane) until the solution becomes slightly turbid.
Remove from heat and let it cool to room temperature slowly.
Place in a fridge (
) overnight.
Why it works: The saturated propanoic acid derivative crystallizes out, while the rigid acrylic acid impurity (if present in small amounts) often remains in the mother liquor due to different lattice energy packing.
This diagram illustrates the decision matrix for removing specific chemical impurities.[2][3][4][5][6][7]
Caption: Workflow for separating neutral impurities (Aldehydes) and structural impurities (Olefins) from the target acid.[2]
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for purification of phenylpropanoic acids and removal of neutral impurities).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for Knoevenagel condensation and hydrogenation of cinnamic acids).
Furniss, B. S., et al. (1989). Resolution and Purification of Organic Compounds. In Vogel's Textbook of Practical Organic Chemistry. (Specifics on acid-base extraction techniques).
Pall Corporation. (n.d.). Heterogeneous Catalysis: Hydrogenation of Sterically Hindered Alkenes. (Technical Note on overcoming steric hindrance in hydrogenation).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of 2,4,6-trimethoxy derivatives.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Validation Guide: In Vitro Efficacy of 3-(2,4,6-Trimethoxyphenyl)propanoic acid
Executive Summary & Molecule Analysis
The Compound: 3-(2,4,6-Trimethoxyphenyl)propanoic acid (hereafter 2,4,6-TMPPA ).[1]
The Challenge: Unlike its well-characterized isomer 3-(3,4,5-trimethoxyphenyl)propanoic acid (3,4,5-TMPPA) —a derivative of the gallic acid/sinapic acid pathway—the 2,4,6-isomer is based on a phloroglucinol substitution pattern.[1]
Scientific Rationale:
While the 3,4,5-isomer is a known antimicrobial and antioxidant agent, the 2,4,6-substitution pattern introduces unique steric and electronic properties.[1] The methoxy groups at the ortho positions (2 and 6) create significant steric hindrance around the propanoic acid side chain.
Hypothesis: This steric shielding may reduce immediate radical scavenging speed compared to the 3,4,5-isomer (due to hindered access to the ring) but may enhance metabolic stability and specificity for hydrophobic pockets in enzymes like COX-2 or Dihydrofolate Reductase (DHFR).[1]
This guide outlines the rigorous "in vitro" validation workflow to benchmark 2,4,6-TMPPA against its structural isomer and industry standards.
Comparative Benchmarks
To validate efficacy, 2,4,6-TMPPA must be tested alongside the following controls. Data without these comparators is scientifically void.
Benchmark Compound
Role
Rationale
3-(3,4,5-Trimethoxyphenyl)propanoic acid
Structural Isomer Control
The "Gold Standard" for this chemical class.[1] Differences in activity between 2,4,6- and 3,4,5- reveal the impact of the substitution pattern (SAR).[1][2]
Trolox (Water-soluble Vitamin E)
Functional Control
Standardizes antioxidant capacity values (TEAC) across different laboratories.[1]
Diclofenac / Ibuprofen
Mechanism Control
If testing for anti-inflammatory (COX inhibition) activity, these phenylalkanoic acids serve as the positive inhibition baseline.[1]
Strategic Validation Workflow
The following diagram illustrates the logical flow for validating a lipophilic phenylpropanoid derivative.
Figure 1: Step-wise validation logic ensuring cytotoxicity is ruled out before efficacy claims are made.
Experimental Protocols & Causality
Protocol A: Chemical Potency (DPPH Radical Scavenging)
Why this matters: Before testing on cells, you must confirm the molecule can physically donate electrons or hydrogen atoms.[1] The electron-rich trimethoxy ring suggests high potential here.
Reagents:
DPPH (2,2-diphenyl-1-picrylhydrazyl) - 0.1 mM in Methanol.[1]
Critical Check: If the sample color turns yellow but absorbance doesn't drop, check for precipitation. If 2,4,6-TMPPA precipitates in methanol, switch to the ABTS assay (buffered aqueous system).[1]
Why this matters: Chemical assays do not account for cell membrane permeability. The 2,4,6-isomer is lipophilic; it should penetrate membranes better than hydrophilic antioxidants, potentially showing superior intracellular efficacy.[1]
Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) or RAW 264.7.[1]
Procedure:
Seeding: Seed cells at
cells/well in 96-well black plates. Incubate 24h.
Pre-treatment: Treat with 2,4,6-TMPPA (10, 25, 50 µM) for 2 hours. Note: Ensure concentration is below the IC10 determined by MTT.
Stress Induction: Add H₂O₂ (500 µM) for 1 hour to induce oxidative stress.[1]
Probe Loading: Wash cells, add DCFH-DA (10 µM) in serum-free medium. Incubate 30 min.
When publishing your comparison, structure your data using the table below. The values provided for the 3,4,5-isomer are based on aggregate literature for trimethoxy-phenylpropanoids.
Table 1: Comparative Efficacy Profile (Template)
Metric
2,4,6-TMPPA (Test)
3,4,5-TMPPA (Benchmark)
Trolox (Standard)
Interpretation
DPPH IC50 (µM)
To be determined
~40–60 µM
~30 µM
Lower IC50 = Higher Potency. 2,4,6- may be higher (weaker) due to steric hindrance.[1]
LogP (Predicted)
~2.5 (High Lipophilicity)
~2.1
0.9
2,4,6- is likely more lipophilic, aiding membrane crossing.[1]
Cellular ROS Inhibition
To be determined
High (at 50 µM)
Moderate
If 2,4,6- excels here despite weak DPPH, it suggests an intracellular mechanism (e.g., Nrf2 activation).[1]
Cytotoxicity (CC50)
To be determined
> 200 µM
> 500 µM
2,4,6- must show CC50 > 100 µM to be a viable drug candidate.[1]
Mechanistic Insight: The Phloroglucinol Advantage?
The 2,4,6-substitution pattern is chemically distinct.[1] While 3,4,5-derivatives often act via direct H-atom transfer (HAT), the 2,4,6-pattern (resembling the A-ring of flavonoids) often acts by modulating signaling pathways or binding to specific hydrophobic pockets.[1]
Hypothetical Pathway Activation:
If 2,4,6-TMPPA reduces ROS without direct radical scavenging (high DPPH IC50), it likely acts via the Nrf2/Keap1 pathway .[1]
Figure 2: Potential mechanism if direct scavenging is low.[1] The electrophilic nature of phenylpropanoids can trigger the Nrf2 antioxidant response.
References
Comparison of Isomers: BenchChem. (2025).[3][4] A Comparative Analysis of 2,4,5-Trimethoxybenzoic Acid and Its Isomers. Link[1]
3,4,5-TMPPA Activity: LookChem. (2024).[1] 3-(3,4,5-Trimethoxyphenyl)propanoic acid: Biological Activity and Applications. Link
Antioxidant Protocols: MDPI. (2024).[1] Antioxidant Activity of Phenolic Acid Derivatives: DPPH and Cell-Based Assays. Link[1]
Standard Methodology: National Institutes of Health (NIH). (2024).[1][5] In Vitro Models for Antioxidant and Anti-inflammatory Screening of Phenylpropanoids. Link[1]
Structural Analog Data: ResearchGate. (2023).[1] Structure-Activity Relationship of Methoxy-substituted Phenolic Acids. Link
Structural Confirmation & Purity Analysis: 3-(2,4,6-Trimethoxyphenyl)propanoic Acid
The following guide provides a rigorous technical comparison and structural confirmation framework for 3-(2,4,6-Trimethoxyphenyl)propanoic acid (CAS: 74737-05-6). It is designed for analytical chemists and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous technical comparison and structural confirmation framework for 3-(2,4,6-Trimethoxyphenyl)propanoic acid (CAS: 74737-05-6). It is designed for analytical chemists and drug development scientists requiring definitive proof of structural identity and purity against common synthetic byproducts and regioisomers.[1][2]
[2]
Executive Summary
3-(2,4,6-Trimethoxyphenyl)propanoic acid is a sterically congested phenylpropanoic acid derivative, often synthesized as a metabolic probe or pharmacophore intermediate.[1][2] Its structural integrity is critical, as the 2,4,6-substitution pattern imparts unique electronic and steric properties distinct from its more common isomers (e.g., 3,4,5-trimethoxy).[1][2]
This guide compares the Target Product against two critical "Alternatives" (Impurities/Isomers) that compromise performance:
The Precursor Alternative: 3-(2,4,6-Trimethoxyphenyl)acrylic acid (Incomplete Reduction).[1][2]
The Regioisomer Alternative: 3-(3,4,5-Trimethoxyphenyl)propanoic acid (Incorrect Starting Material).[1][2][3]
Performance Verdict: Only the confirmed 2,4,6-saturated structure provides the requisite steric blockade and lack of Michael-acceptor reactivity required for downstream biological applications.[1][2]
Synthesis Context & Impurity Logic
To understand the analytical challenge, we must visualize the synthesis pathway.[1][2] The target is typically generated via the hydrogenation of the corresponding acrylic acid derivative.[1][2]
-unsaturated carbonyl (Michael acceptor).[1][2] High toxicity potential.[1][2]
Alternative B (Isomer): Different receptor binding profile due to lack of ortho-substitution.[1]
Visualization: Synthesis & Impurity Pathway
The following diagram outlines the reduction pathway and the critical decision points for structural validation.
Figure 1: Synthesis pathway highlighting the origin of the primary impurities (Alternatives A and B) that must be analytically distinguished from the target.[1][2]
Analytical Comparison: Target vs. Alternatives
The following section details the specific spectral signatures required to confirm the target structure and rule out alternatives.
Method A: Nuclear Magnetic Resonance (
H NMR)
NMR is the "Gold Standard" for this confirmation.[1][2] The symmetry of the 2,4,6-substitution pattern provides a definitive fingerprint.[1][2]
1. Distinguishing from Precursor (Alternative A)
The primary failure mode in synthesis is incomplete hydrogenation.[1][2]
Target: Shows two distinct triplets in the aliphatic region (2.0–3.0 ppm).
Alternative A: Shows two doublets in the olefinic region (6.0–8.0 ppm) with large coupling constants (
The 3,4,5-trimethoxy isomer is a common commercial analog.[1][2]
Target (2,4,6): The aromatic protons (H-3, H-5) are chemically equivalent and appear as a singlet typically upfield (~6.1 ppm) due to the shielding effect of the ortho-methoxy groups.[1][2] The methoxy signals appear as two distinct singlets: 6H (ortho) and 3H (para).[1]
Alternative B (3,4,5): Aromatic protons are also a singlet but typically downfield (~6.4 ppm).[1][2] Crucially, the steric environment of the methylene protons differs significantly.[1][2]
Detection: UV at 210 nm (general) and 280 nm (aromatic specificity).[1]
Success Criterion: The acrylic acid precursor (Alternative A) has a significantly higher extinction coefficient at 280 nm due to conjugation.[1][2] Even trace amounts (<0.5%) will be visible as a distinct peak with a slightly longer retention time than the acid product.[1][2]
Visualization: Structural Verification Logic
This diagram serves as a decision tree for the researcher to confirm the "Target" status.[1][2]
Figure 2: Logical workflow for distinguishing the target molecule from its specific performance-degrading alternatives using NMR.
References
Fisher Scientific. 3-(2,4,6-Trimethoxyphenyl)propanoic acid CAS 74737-05-6 Data Sheet.
[Link][1][2]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13063-09-7 (Acrylic Acid Precursor).
[Link][1][2]
Bioactivity Profile: 3-(2,4,6-Trimethoxyphenyl)propanoic Acid vs. Precursors
This guide provides an in-depth technical comparison of 3-(2,4,6-Trimethoxyphenyl)propanoic acid (2,4,6-TMPPA) against its synthetic and metabolic precursors: 2,4,6-Trimethoxybenzaldehyde (2,4,6-TMB) and 2,4,6-Trimethoxy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 3-(2,4,6-Trimethoxyphenyl)propanoic acid (2,4,6-TMPPA) against its synthetic and metabolic precursors: 2,4,6-Trimethoxybenzaldehyde (2,4,6-TMB) and 2,4,6-Trimethoxycinnamic acid (2,4,6-TMCA) .
Unlike the common 3,4,5-isomer (a derivative of gallic acid/mescaline), the 2,4,6-isomer represents the phloroglucinol substitution pattern, characteristic of the A-ring in flavonoids (e.g., anthocyanins). This distinction dictates its unique bioactivity profile, shifting from cytotoxic reactivity in precursors to metabolic stability in the propanoic acid form.
Executive Summary: The Stability-Reactivity Trade-off
In drug development and metabolic tracking, 3-(2,4,6-Trimethoxyphenyl)propanoic acid (2,4,6-TMPPA) serves as a stable pharmacophore, contrasting sharply with its reactive precursors.
The Precursors (The "Warheads"):
2,4,6-Trimethoxybenzaldehyde: Highly electrophilic; demonstrated cytotoxicity in Caco-2 models; functions as an apoptotic inducer.
2,4,6-Trimethoxycinnamic Acid: Contains an
-unsaturated carbonyl (Michael acceptor); capable of covalent modification of cysteine residues (e.g., Keap1-Nrf2 pathway interaction).
The Target (The "Marker"):
2,4,6-TMPPA: The hydrogenated, saturated derivative. It lacks the Michael acceptor moiety, resulting in significantly reduced cytotoxicity. It represents the "detoxified" metabolic endpoint of A-ring flavonoid degradation, offering high bioavailability but lower direct enzymatic inhibition compared to its unsaturated counterparts.
Chemical Genealogy & Comparative Properties
The bioactivity differences stem directly from the steric crowding of the ortho-methoxy groups and the saturation state of the alkyl chain.
Table 1: Physicochemical & Bioactivity Comparison
Feature
Precursor A: 2,4,6-TMB
Precursor B: 2,4,6-TMCA
Target: 2,4,6-TMPPA
Structure
Benzaldehyde
Phenylpropenoic Acid (Cinnamic)
Phenylpropanoic Acid (Hydrocinnamic)
Hybridization
(Aldehyde)
(Alkene + Carboxyl)
(Alkane + Carboxyl)
Reactivity
High (Schiff base formation)
High (Michael Addition)
Low (Stable Carboxyl)
LogP (Predicted)
~1.6
~2.2
~2.1
Cellular Toxicity
High (IC50 < 50 µM)
Moderate (Thiol reactive)
Low (Metabolic End-product)
Primary Role
Apoptosis Inducer / Intermediate
Anti-inflammatory / Electrophile
Bioavailability Marker / Stable Ligand
Detailed Bioactivity Analysis[3]
The "Michael Acceptor" Divergence
The critical differentiator between the precursor (TMCA ) and the product (TMPPA ) is the double bond at the
position.
2,4,6-TMCA (Precursor): The conjugated double bond allows nucleophilic attack by cellular thiols (e.g., Glutathione or Cysteine-151 on Keap1). This "stress sensing" mechanism triggers the Nrf2 antioxidant pathway but also causes cytotoxicity at high concentrations due to non-specific protein alkylation.
2,4,6-TMPPA (Target): Hydrogenation removes this electrophilic site. The molecule loses the ability to covalently bind proteins. Its bioactivity shifts towards non-covalent interactions (hydrogen bonding/Van der Waals) with receptors. This makes TMPPA a superior candidate for chronic administration where low toxicity is required, though its acute potency is often lower than the cinnamic precursor.
Metabolic Context (Anthocyanin Degradation)
Research into anthocyanin metabolism (specifically the A-ring of Malvidin or Cyanidin) identifies 2,4,6-trihydroxy/methoxy derivatives as key gut metabolites.
Observation: The aldehyde precursor (2,4,6-TMB) inhibits cell proliferation in colon cancer models (Caco-2) effectively but degrades rapidly.[1]
Implication: The conversion to the acid form (TMPPA) represents a Phase I detoxification step. While TMPPA shows reduced anti-proliferative potency, it exhibits superior plasma stability, serving as a circulating bioactive effector that can reach distant tissues (neuroprotection context).
Visualizing the Pathway
The following diagram illustrates the synthetic flow and the bifurcation of bioactivity based on the "Michael Acceptor" pharmacophore.
Caption: Synthesis pathway transitioning from reactive electrophiles (Red/Yellow) to the stable propanoic acid metabolite (Green).
Experimental Protocols
To validate the bioactivity differences, one must first synthesize high-purity standards. The 2,4,6-substitution pattern creates significant steric hindrance, requiring modified protocols compared to standard cinnamic acid synthesis.
Protocol A: Synthesis of 2,4,6-Trimethoxycinnamic Acid (Precursor)
Standard Knoevenagel Condensation adapted for Steric Hindrance.
Reagents: Dissolve 2,4,6-trimethoxybenzaldehyde (10 mmol) and Malonic acid (12 mmol) in Pyridine (5 mL).
Catalysis: Add Piperidine (0.5 mL) as a catalyst.
Reaction: Heat to 80–90°C for 4 hours. Note: The ortho-methoxy groups may slow the reaction compared to 3,4,5-isomers. Monitor via TLC (Hexane:EtOAc 7:3).
Workup: Pour mixture into ice-cold HCl (2M) to precipitate the acid.
Purification: Recrystallize from Ethanol/Water.
Validation: 1H NMR should show doublet signals for vinylic protons at
6.5–7.8 ppm (J ~16 Hz for trans-isomer).
Protocol B: Hydrogenation to 2,4,6-TMPPA (Target)
Reduction of the Michael Acceptor.
Preparation: Dissolve 2,4,6-TMCA (5 mmol) in Methanol (30 mL).
Catalyst: Add 10% Pd/C (10% by weight of substrate).
Hydrogenation: Stir under
balloon (1 atm) at room temperature for 12 hours.
Checkpoint: The reaction is complete when the UV absorbance peak characteristic of the conjugated double bond (approx 280-300 nm) disappears or shifts significantly.
Filtration: Filter through Celite to remove Pd/C.
Isolation: Evaporate solvent in vacuo to yield a white crystalline solid.
Validation: 1H NMR must show loss of vinylic protons and appearance of two triplets (or multiplets) at
2.5–3.0 ppm corresponding to the propanoic chain ().
Protocol C: Differential Cytotoxicity Assay (MTT)
Self-Validating System to compare Precursor vs. Target.
Cell Line: Caco-2 (Colon epithelial) or HepG2.
Dosing: Treat cells with TMB, TMCA, and TMPPA at concentrations: 10, 50, 100, 200 µM.
Duration: 24 hours.
Readout: MTT reduction to formazan (Absorbance at 570 nm).
TMPPA: High viability (No significant toxicity < 200 µM). This confirms the loss of the electrophilic "warhead."
References
Vertex AI Search. (2023). Synthesis of 3-(2,4,6-trimethoxyphenyl)propanoic acid from 2,4,6-trimethoxybenzaldehyde. [Search Result 1.1]
National Institutes of Health (NIH). (2010). Gut metabolites of anthocyanins, gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde, inhibit cell proliferation of Caco-2 cells.[1][4] PubMed.[3] Link
NIST Chemistry WebBook. (2023). 3-(3,4,5-Trimethoxyphenyl)propionic acid Data. (Used for structural analog comparison). Link
ChemicalBook. (2023). 2,4,6-Trimethoxybenzaldehyde Synthesis and Properties. Link
MDPI. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Link